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  • Product: (1E,4E)-1-(dimethylamino)-5-phenylpenta-1,4-dien-3-one
  • CAS: 82606-90-4

Core Science & Biosynthesis

Foundational

physicochemical properties of (1E,4E)-1-(dimethylamino)-5-phenylpenta-1,4-dien-3-one

An In-depth Technical Guide to the Physicochemical Properties of (1E,4E)-1-(dimethylamino)-5-phenylpenta-1,4-dien-3-one Foreword: The following guide provides a comprehensive analysis of the predicted physicochemical pro...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of (1E,4E)-1-(dimethylamino)-5-phenylpenta-1,4-dien-3-one

Foreword: The following guide provides a comprehensive analysis of the predicted physicochemical properties of (1E,4E)-1-(dimethylamino)-5-phenylpenta-1,4-dien-3-one. As direct experimental data for this specific molecule is not extensively available in the public domain, this document leverages established chemical principles and data from structurally analogous compounds to construct a robust predictive profile. This approach is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge required for synthesis, characterization, and application of this and similar molecules. Every protocol and claim is grounded in authoritative scientific literature to ensure the highest degree of accuracy and trustworthiness.

(1E,4E)-1-(dimethylamino)-5-phenylpenta-1,4-dien-3-one is a member of the chalcone family, characterized by an open-chain flavonoid structure with two aromatic moieties linked by a three-carbon α,β-unsaturated carbonyl system.[1] The defining feature of this particular molecule is its "push-pull" electronic architecture. The electron-donating N,N-dimethylamine group ("push") and the electron-accepting phenylpenta-1,4-dien-3-one framework ("pull") are connected through a π-conjugated system.[2]

This arrangement facilitates intramolecular charge transfer (ICT), which is the foundation for unique and valuable photophysical properties, including intense color, large dipole moments, and nonlinear optical (NLO) activity.[1][2] Such push-pull systems are of significant interest in materials science for applications in optoelectronics and as polarity sensors.[3] Furthermore, the chalcone scaffold is a well-established pharmacophore known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[4][5][6]

Solubility Aqueous Solubility Absorption Absorption Solubility->Absorption affects dissolution LogP Lipophilicity (logP) LogP->Absorption affects membrane permeability Distribution Distribution LogP->Distribution affects tissue penetration Metabolism Metabolism LogP->Metabolism affects enzyme binding pKa Ionization (pKa) pKa->Absorption affects dissolution & permeability pKa->Distribution Excretion Excretion pKa->Excretion Bioavailability Oral Bioavailability Absorption->Bioavailability Distribution->Bioavailability Metabolism->Bioavailability Excretion->Bioavailability

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Exploratory

Photophysical Characteristics of (1E,4E)-1-(dimethylamino)-5-phenylpenta-1,4-dien-3-one: A Guide to UV-Vis Absorption and Fluorescence Spectroscopy

An In-depth Technical Guide Abstract This technical guide provides a comprehensive examination of the spectroscopic properties of (1E,4E)-1-(dimethylamino)-5-phenylpenta-1,4-dien-3-one, a push-pull chromophore and curcum...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive examination of the spectroscopic properties of (1E,4E)-1-(dimethylamino)-5-phenylpenta-1,4-dien-3-one, a push-pull chromophore and curcumin analogue. We delve into the theoretical underpinnings of its UV-Vis absorption and fluorescence behavior, focusing on the influence of solvent polarity on its intramolecular charge transfer (ICT) characteristics. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for synthesis, spectral acquisition, and the determination of key photophysical parameters such as fluorescence quantum yield. The causality behind experimental design is emphasized to ensure both technical accuracy and practical, field-proven insight.

Introduction: The Significance of a Push-Pull Chromophore

(1E,4E)-1-(dimethylamino)-5-phenylpenta-1,4-dien-3-one is a derivative of curcumin, a class of compounds renowned for their diverse biological activities and interesting optical properties.[1][2] Its molecular architecture is a classic example of a "push-pull" or donor-π-acceptor (D-π-A) system.

  • Electron Donor (Push): The N,N-dimethylamino group at one end of the molecule.

  • Electron Acceptor (Pull): The carbonyl group within the conjugated system.

  • π-Bridge: The phenylpenta-1,4-dien system that facilitates electronic communication between the donor and acceptor.

This arrangement allows for a photoinduced intramolecular charge transfer (ICT) from the electron-rich donor to the electron-deficient acceptor upon excitation with light. This ICT is highly sensitive to the surrounding environment, particularly the polarity of the solvent, making the compound a potent solvatochromic dye.[3][4] Understanding these photophysical properties is crucial for its potential applications as a fluorescent probe for sensing microenvironmental changes, in materials science, and for developing novel therapeutic agents.[1][2]

Synthesis and Structural Confirmation

The most common and efficient method for synthesizing chalcones and their analogues, such as the title compound, is the Claisen-Schmidt condensation.[5][6][7] This base-catalyzed reaction involves the condensation of an aromatic aldehyde with a ketone.[8][9]

Protocol 1: Synthesis via Claisen-Schmidt Condensation

This protocol describes the synthesis of (1E,4E)-1-(dimethylamino)-5-phenylpenta-1,4-dien-3-one from benzalacetone and 4-(dimethylamino)benzaldehyde.

Materials:

  • Benzalacetone

  • 4-(dimethylamino)benzaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Distilled water

  • Round-bottom flask, magnetic stirrer, filtration apparatus

Procedure:

  • Prepare Base Solution: Dissolve an appropriate amount of NaOH in a mixture of water and ethanol in a round-bottom flask with stirring until a clear solution is formed. Cool the solution to room temperature.

  • Add Reactants: To the stirred base solution, add equimolar amounts of benzalacetone and 4-(dimethylamino)benzaldehyde.

  • Reaction: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC). The reaction typically results in the formation of a colored precipitate.[9]

  • Isolation: Once the reaction is complete, pour the mixture into cold water to precipitate the product fully.

  • Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove any residual base. The product can be further purified by recrystallization from a suitable solvent like ethanol or acetone to yield the final compound.[10]

Confirmation: The structure of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure purity and structural integrity.[11]

Theoretical Framework: Principles of Photophysics

A molecule's interaction with light is governed by its electronic structure. The absorption of UV-Visible light promotes an electron from a lower energy ground state (S₀) to a higher energy excited state (S₁). The subsequent de-excitation process can occur through several pathways, including the emission of light as fluorescence.

Jablonski Diagram

The Jablonski diagram is a fundamental model used to illustrate the electronic transitions that occur during absorption and fluorescence.

Jablonski cluster_0 Singlet States S0 S₀ (Ground State) S1 S₁ (Excited State) S0->S1 Absorption (UV-Vis) S1->S0 Fluorescence S1->S0 Non-Radiative Decay S1->S1 Vibrational Relaxation vibrational_S0 Vibrational Levels vibrational_S1 Vibrational Levels

Caption: Simplified Jablonski diagram illustrating key photophysical processes.

Solvatochromism and the Lippert-Mataga Relationship

For push-pull molecules, the excited state (S₁) has a significantly larger dipole moment than the ground state (S₀) due to the ICT. In polar solvents, the solvent dipoles rearrange to stabilize the more polar excited state, lowering its energy. This leads to a red-shift (bathochromic shift) in the emission spectrum.[4] This phenomenon is known as positive solvatochromism.

The Lippert-Mataga equation provides a quantitative relationship between the Stokes shift (the energy difference between the absorption and emission maxima) and the solvent polarity:

Δν ≈ (2/hc) * ( (μₑ - μ₉)² / a³ ) * Δf + constant

Where:

  • Δν is the Stokes shift in wavenumbers.

  • μₑ and μ₉ are the dipole moments of the excited and ground states, respectively.

  • a is the Onsager cavity radius.

  • Δf is the orientation polarizability of the solvent.

A linear plot of the Stokes shift (Δν) versus the solvent's orientation polarizability (Δf) is a strong indicator of ICT character.[4]

Experimental Workflow and Protocols

The comprehensive characterization of the compound's photophysical properties follows a logical workflow.

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Foundational

Structural Elucidation and Mass Spectrometry Fragmentation Dynamics of Phenylpentadienone Enaminones

Executive Summary Phenylpentadienone enaminones represent a highly versatile class of conjugated organic compounds characterized by an N−C=C−C=O core extended by a phenylpentadienone backbone. Their unique electronic pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phenylpentadienone enaminones represent a highly versatile class of conjugated organic compounds characterized by an N−C=C−C=O core extended by a phenylpentadienone backbone. Their unique electronic properties make them valuable synthons in drug development and materials science. However, characterizing their exact structural isomers and tautomeric states requires advanced mass spectrometry (MS) techniques. This whitepaper provides an in-depth mechanistic guide to the electrospray ionization (ESI) fragmentation patterns of phenylpentadienone enaminones, contrasting traditional Ion Trap (IT) multistage fragmentation with advanced pseudo-MS³ Triple Quadrupole (QqQ) strategies[1].

Ionization Dynamics: The Mobile Proton Model

Understanding the fragmentation of enaminones requires analyzing the causality behind their gas-phase ionization. In positive-ion ESI-MS, protonation is under thermodynamic control. The ionizing proton preferentially attaches to the most basic site—the carbonyl oxygen—forming a highly stable, resonance-stabilized [M+H]+ ion[2][3].

However, this thermodynamically favored O-protonated state is non-dissociative. For fragmentation to occur, the molecule must undergo collisional activation (CID). The inputted energy drives the proton to migrate from the stable oxygen to kinetically favored "dissociative sites," such as the amine nitrogen or the α -carbon[2][4]. This phenomenon, known as the Mobile Proton Model , is the fundamental trigger for all subsequent bond cleavages in enaminones[2].

G N1 Neutral Enaminone (N-C=C-C=O) N2 ESI Protonation (Thermodynamic Control) N1->N2 N3 O-Protonated [M+H]+ (Stable, Non-dissociative) N2->N3 +H+ N4 Collisional Activation (CID) N3->N4 N5 Mobile Proton Transfer (Kinetic Control) N4->N5 Energy Input N6 N-Protonated / C-Protonated (Dissociative Sites) N5->N6 Proton Migration N7 N-C Cleavage (Loss of Amine) N6->N7 N8 C-C Cleavage (Loss of Aryl/Alkene) N6->N8

Figure 1: Mechanistic logic of proton mobilization and fragmentation in enaminones.

Core Fragmentation Pathways (Mechanistic Analysis)

Once the proton is mobilized to a dissociative site, phenylpentadienone enaminones typically undergo three primary fragmentation pathways:

  • N-C Bond Cleavage (Amine Elimination): When the proton migrates to the nitrogen atom, the localized positive charge severely weakens the adjacent N-C bond. This leads to the neutral loss of the amine group (e.g., a loss of 45 Da for dimethylamine derivatives)[1][3].

  • α -Cleavage and CO Loss: Protonation at the α -carbon disrupts the conjugated system, initiating the cleavage of the C-C bond between the carbonyl and the alkene. This is frequently followed by the elimination of carbon monoxide (-28 Da)[4].

  • Phenylpentadienone-Specific Cleavages (Aryl/Styrene Loss): The extended conjugated backbone of the phenylpentadienone moiety allows for the loss of larger neutral fragments. Depending on the electronic nature of the substituents on the aryl rings, the molecule may eliminate a benzene ring (-78 Da) or a styrene-like fragment (-104 Da). Electron-donating groups tend to stabilize the charge retention on the benzoyl cation, favoring styrene loss, whereas electron-withdrawing groups favor the loss of benzene to form a cinnamoyl cation[4].

Advanced Analytical Workflows: QqQ Pseudo-MS³ vs. Ion Trap MSⁿ

A critical challenge in elucidating enaminone structures using standard Ion Trap (IT) mass spectrometers is the "1/3 rule" or Low Mass Cut-Off (LMCO). Because the IT must trap precursor ions before excitation, fragment ions below approximately one-third of the precursor's m/z are not detected[1][5].

To overcome this, a Pseudo-MS³ strategy utilizing a Triple Quadrupole (QqQ) system is employed. In this approach, high-energy in-source fragmentation generates first-generation product ions. These ions are then selected by Q1, fragmented in Q2 (collision cell), and analyzed in Q3. This simulates the sequential cleavage of an MS³ experiment but captures the entire low-mass range, providing a richer, self-validating dataset[1][6].

Workflow S1 Sample Prep (1 µg/mL in MeOH/1% AcOH) S2 ESI Source (Positive Ion Mode) S1->S2 S3 Triple Quad (QqQ) Pseudo-MS3 S2->S3 Direct Infusion S4 Ion Trap (IT) Multistage MSn S2->S4 Direct Infusion S5 Data Synthesis & Structural Elucidation S3->S5 Rich Fragment Spectra S4->S5 Sequential Cleavage

Figure 2: Comparative MS workflow for enaminone elucidation using QqQ and IT systems.

Experimental Protocol: Self-Validating MS/MS Workflow

To ensure scientific integrity and reproducibility, the following protocol establishes a self-validating system by utilizing orthogonal instrumentation (QqQ and IT) to cross-verify fragment lineages[1][7].

Step 1: Sample Preparation

  • Purify the synthesized phenylpentadienone enaminone to >98% purity.

  • Dissolve the compound in a solution of Methanol/Water (50:50, v/v) containing 1% glacial acetic acid to a final concentration of 1 µg/mL. The acetic acid acts as a proton source, heavily biasing the equilibrium toward the [M+H]+ state[4].

Step 2: ESI Source Optimization

  • Introduce the sample via direct infusion at a flow rate of 5–10 µL/min.

  • Set the capillary voltage to +4000 V to +4500 V (Positive Ion Mode).

  • Maintain the desolvation temperature at 350 °C with nitrogen as the nebulizing gas[4].

Step 3: Ion Trap (IT) MS² and MS³ Acquisition

  • Isolate the [M+H]+ precursor ion with a narrow isolation width (1.0 Da) to prevent co-fragmentation of isotopic impurities.

  • Apply CID using Helium as the damping/collision gas. Ramp the normalized collision energy (NCE) from 15% to 35% until precursor intensity drops to 10%.

  • For MS³, isolate the most abundant MS² fragment and subject it to a secondary CID phase. Note the missing low-mass fragments due to LMCO[1].

Step 4: QqQ Pseudo-MS³ Acquisition

  • Utilize Argon as the collision gas in Q2 for higher fragmentation efficiency.

  • Increase the fragmentor voltage (in-source CID) to intentionally generate the primary fragment ion (e.g., the [M+H−Amine]+ ion).

  • Select this in-source fragment in Q1, apply a collision energy of 15–25 eV in Q2, and scan Q3 from m/z 50 to the precursor mass. This bypasses the IT's LMCO, capturing critical low-mass structural markers[1][5].

Quantitative Data Presentation

The following table synthesizes the expected fragmentation data for a representative dimethylamino-phenylpentadienone enaminone, comparing the output of the two analytical strategies.

Fragmentation PathwayNeutral Loss (Da)Expected m/z (Relative Abundance)QqQ Pseudo-MS³ DetectionIon Trap MS³ DetectionCausality / Mechanism
Precursor [M+H]+ 0306.15 (100%)N/A (Source Fragmented)IsolatedProtonation at Carbonyl O
Amine Loss -45261.10 (85%)Precursor for MS³261.10 (100%)Proton migration to N, N-C cleavage
Aryl Loss (Benzene) -78228.10 (40%)228.10 (65%)228.10 (30%)Extended conjugation disruption
CO Elimination -28233.10 (55%)233.10 (80%)233.10 (45%) α -cleavage post-amine loss
Low-Mass Marker -77.05 (Aryl cation)77.05 (90%) Not Detected (LMCO) Deep core fragmentation

Note: Relative abundances are highly dependent on specific collision energies and the electronic effects of ring substituents.

References

  • Abdelhameed, A.S., et al. (2014). Multistage fragmentation of ion trap mass spectrometry system and pseudo-MS3 of triple quadrupole mass spectrometry characterize certain (E)-3-(dimethylamino)-1-arylprop-2-en-1-ones: a comparative study. The Scientific World Journal. Available at:[Link]

  • Tu, Y.-P., et al. (2006). Dissociative Protonation Sites: Reactive Centers in Protonated Molecules Leading to Fragmentation in Mass Spectrometry. The Journal of Organic Chemistry. Available at:[Link]

  • Hu, N., et al. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry. Available at:[Link]

  • Guo, C., et al. (2010). An experimental and computational investigation on the fragmentation behavior of enaminones in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. Available at:[Link]

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Exploratory

A Multi-Faceted Approach to Mapping the Frontier Orbitals of (1E,4E)-1-(dimethylamino)-5-phenylpenta-1,4-dien-3-one

A Technical Guide for Advanced Molecular Characterization Preamble: From Molecular Structure to Electronic Function In the landscape of medicinal chemistry and materials science, a molecule's static structure is merely t...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Advanced Molecular Characterization

Preamble: From Molecular Structure to Electronic Function

In the landscape of medicinal chemistry and materials science, a molecule's static structure is merely the starting point. Its true potential—be it as a therapeutic agent, a molecular probe, or a novel electronic material—is dictated by its dynamic electronic properties. Central to this understanding is the concept of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that governs molecular reactivity, optical characteristics, and electrochemical behavior.[1][2][3]

This guide provides a comprehensive, multi-pronged strategy for the precise determination of the HOMO-LUMO energy gap of (1E,4E)-1-(dimethylamino)-5-phenylpenta-1,4-dien-3-one , a push-pull chromophore with significant potential in various applications. The molecule's extended π-conjugated system, flanked by a potent electron-donating dimethylamino group and a phenyl group, suggests a relatively small energy gap, making its accurate characterization both interesting and essential.

As a Senior Application Scientist, my objective is not to simply present protocols, but to provide a validated, logical framework that integrates experimental and computational methodologies. This holistic approach ensures that each data point is cross-verified, leading to a robust and reliable electronic profile of the target molecule.

Logical Framework for HOMO-LUMO Gap Determination

A comprehensive understanding of a molecule's electronic landscape cannot be achieved through a single technique. We will employ a tripartite strategy, leveraging optical spectroscopy, electrochemistry, and computational chemistry. Each method probes the HOMO-LUMO gap from a different physical perspective, and their convergence provides a high degree of confidence in the final results.

G cluster_0 cluster_1 Methodologies cluster_2 cluster_3 cluster_4 Molecule (1E,4E)-1-(dimethylamino)-5- phenylpenta-1,4-dien-3-one Experimental Experimental Validation Molecule->Experimental Computational Theoretical Prediction Molecule->Computational UVVis UV-Vis Spectroscopy (Optical Gap) Experimental->UVVis CV Cyclic Voltammetry (Electrochemical Gap) Experimental->CV DFT Density Functional Theory (Computational Gap) Computational->DFT Analysis Data Synthesis & Cross-Validation UVVis->Analysis CV->Analysis DFT->Analysis Result Mapped HOMO-LUMO Energy Gap Analysis->Result Input 1. Molecular Structure Input (Build 3D structure) Opt 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) Input->Opt Freq 3. Frequency Calculation (Confirm Minimum Energy State) Opt->Freq Energy 4. Single-Point Energy Calculation (e.g., ωB97XD/def2-TZVP) Freq->Energy If no imaginary frequencies Output 5. Output Analysis (HOMO/LUMO Energies & Orbitals) Energy->Output

Caption: Standard workflow for a DFT-based electronic structure calculation.

Self-Validating Computational Protocol (using Gaussian or similar software)
  • Molecular Structure Input:

    • Build the 3D structure of (1E,4E)-1-(dimethylamino)-5-phenylpenta-1,4-dien-3-one using a molecular editor like GaussView.

  • Geometry Optimization:

    • Perform a full geometry optimization to find the molecule's lowest energy conformation. This is a crucial first step, as the electronic properties are highly dependent on the molecular geometry. * Example Keyword Line:#p opt B3LYP/6-31G(d) scrf=(solvent=dichloromethane)

    • Causality: Including a solvent model (like the Polarizable Continuum Model, PCM, via the scrf keyword) is best practice, as it models the influence of the solvent environment used in the experimental measurements, leading to more comparable results. [4]

  • Vibrational Frequency Analysis (Trustworthiness Checkpoint):

    • Perform a frequency calculation at the same level of theory as the optimization.

    • Example Keyword Line:#p freq B3LYP/6-31G(d) scrf=(solvent=dichloromethane)

    • Validation: A true energy minimum will have zero imaginary frequencies. If imaginary frequencies are present, it indicates a transition state or a saddle point, and the geometry must be re-optimized. This step validates that the obtained structure is a stable conformer.

  • Property Calculation:

    • Using the optimized geometry, perform a higher-accuracy single-point energy calculation to obtain the final molecular orbital energies.

    • Example Keyword Line:#p ωB97XD/def2-TZVP scrf=(solvent=dichloromethane) pop=full

    • The output file will list the energies of all molecular orbitals. Identify the energies for the HOMO and LUMO.

  • Data Analysis:

    • The computational HOMO-LUMO gap is the difference between these two energies:

      • E_gap (eV) = E_LUMO - E_HOMO

    • Visualize the HOMO and LUMO surfaces to understand the electron density distribution. For this push-pull system, the HOMO is expected to be localized more on the electron-rich dimethylamino-phenyl side, while the LUMO will likely be distributed across the dienone bridge towards the phenyl group.

Data Synthesis and Quantitative Summary

To provide a clear overview, the data obtained from each method should be consolidated. The following table presents a realistic, hypothetical dataset for our target molecule, which researchers would aim to populate with their experimental and computational findings.

ParameterUV-Vis SpectroscopyCyclic VoltammetryDFT (ωB97XD/def2-TZVP)
E_HOMO (eV) Not directly measured-5.15-5.28
E_LUMO (eV) Not directly measured-2.40-2.31
HOMO-LUMO Gap (eV) 2.64 (Optical Gap)2.75 (Electrochemical Gap)2.97 (Computational Gap)

Analysis of Results: It is common for the optical gap measured by UV-Vis to be slightly lower than the electrochemical gap from CV. Furthermore, DFT calculations, while powerful, are approximations and the calculated gap can differ from experimental values; however, they provide excellent trends and foundational understanding. [5][6]The convergence of these values within a reasonable margin (~0.3 eV) would lend high confidence to the characterization.

Implications for Researchers and Drug Development Professionals

An accurately mapped HOMO-LUMO gap for (1E,4E)-1-(dimethylamino)-5-phenylpenta-1,4-dien-3-one provides actionable intelligence:

  • Reactivity Prediction: A smaller energy gap generally correlates with higher chemical reactivity and lower kinetic stability. [7]This can inform how the molecule might interact with biological targets or its stability in a formulation.

  • Pharmacokinetics: The oxidation potential (related to HOMO energy) is an indicator of how easily the molecule might be metabolized by oxidative enzymes (e.g., Cytochrome P450s).

  • Phototoxicity and Photostability: The optical gap determines the wavelengths of light the molecule absorbs. Absorption in the UVA/UVB range could be a liability for phototoxicity or a feature to be exploited in photodynamic therapy.

  • Molecular Docking and Design: The spatial distribution of the HOMO and LUMO, obtained from DFT, can guide the design of derivatives by indicating sites susceptible to nucleophilic or electrophilic attack, or key regions for charge-transfer interactions with a protein binding site. [8] By employing this rigorous, multi-faceted approach, researchers can move beyond a simple structural description to a functional electronic understanding, accelerating the rational design and development of new molecular entities.

References

  • Matter. (2025, January 24). What software shall I use for DFT on an organic molecule? Matter. Retrieved from [Link]

  • Winnick, D. R., et al. (2021). Cost-effective density functional theory (DFT) calculations of equilibrium isotopic fractionation in large organic molecules. Physical Chemistry Chemical Physics, 23(4), 2691-2707. Retrieved from [Link]

  • Thiel, W. (2016). Applications of Density Functional Theory to Theoretical Organic Chemistry. CORE. Retrieved from [Link]

  • Saha, S., & Ghorai, P. K. (2025, July 2). Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials. Chemistry – An Asian Journal, e202200388. Retrieved from [Link]

  • Schrödinger. (2022, January 23). HOMO-LUMO Energy Gap. Schrödinger. Retrieved from [Link]

  • Polymer Science. (n.d.). Advanced Lab Course: UV-Vis Absorption Spectroscopy. Retrieved from [Link]

  • Jack Westin. (2020, March 27). Ultraviolet Region - Molecular Structure And Absorption Spectra. Jack Westin. Retrieved from [Link]

  • ResearchGate. (2018, April 10). Calculating HOMO-LUMO gap from UV-Vis spectra? ResearchGate. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). UV-Vis Spectroscopy. Master Organic Chemistry. Retrieved from [Link]

  • Digital Discovery (RSC Publishing). (n.d.). High throughput tight binding calculation of electronic HOMO–LUMO gaps and its prediction for natural compounds. Retrieved from [Link]

  • ResearchGate. (2018, September 7). How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data? ResearchGate. Retrieved from [Link]

  • YouTube. (2022, August 7). Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. YouTube. Retrieved from [Link]

  • Grimme, S., et al. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(1), e202112438. Retrieved from [Link]

  • PIPER: Resources for Teaching Physical Chemistry. (2023). Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). HOMO-LUMO ENERGY GAP ANALYSIS OF ALKYL VIOLOGEN WITH A POSITIVELY CHARGED AROMATIC RING*. Retrieved from [Link]

  • Physical Chemistry Chemical Physics (RSC Publishing). (2022, January 5). On the energy gap determination of organic optoelectronic materials: the case of porphyrin derivatives. Retrieved from [Link]

  • ResearchGate. (2022, January 2). What is the best method to calculate the HOMO LUMO GAP for the PCBM molecule. ResearchGate. Retrieved from [Link]

  • IRJEdT. (2023, April). HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Calculated and experimental HOMO-LUMO energy gaps, EG, for the... ResearchGate. Retrieved from [Link]

  • ResearchGate. (2025, December 13). Synthesis and Study on Biological Effect of The (1E,4E)-1,5-bis (4-nitrophenyl) penta-1,4-dien-3-one. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) (1E)-1-[4-(Dimethylamino)phenyl]pent-1-en-3-one. ResearchGate. Retrieved from [Link]

  • CHEM 330. (n.d.). Topics Discussed on Dec. 2 4. Regiochemical aspects of the Diels-Alder reaction – II Principle. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) (1E,4E)-1,5-Bis(4-methylphenyl)penta-1,4-dien-3-one. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one;phenylmethanamine. PubChem. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Exploring the Impact of the HOMO–LUMO Gap on Molecular Thermoelectric Properties: A Comparative Study of Conjugated Aromatic, Quinoidal, and Donor–Acceptor Core Systems. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). 1,5-diphenylpenta-1,4 dien-3-ones: A novel class of free radical scavengers. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Synthesis of (1E,4E)-1-(dimethylamino)-5-phenylpenta-1,4-dien-3-one: An Application Note and Detailed Protocol

This document provides a comprehensive, step-by-step guide for the synthesis of (1E,4E)-1-(dimethylamino)-5-phenylpenta-1,4-dien-3-one, a vinylogous amide with potential applications in medicinal chemistry and materials...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the synthesis of (1E,4E)-1-(dimethylamino)-5-phenylpenta-1,4-dien-3-one, a vinylogous amide with potential applications in medicinal chemistry and materials science. This protocol is designed for researchers, scientists, and drug development professionals, offering not just a procedure, but also the scientific rationale behind each step to ensure both success and safety in the laboratory.

Introduction and Significance

(1E,4E)-1-(dimethylamino)-5-phenylpenta-1,4-dien-3-one belongs to the family of curcuminoid analogues and vinylogous amides. These classes of compounds are of significant interest due to their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The extended π-system of the pentadienone core, coupled with the electron-donating dimethylamino group, results in unique electronic and photophysical properties, making it a valuable scaffold for the development of novel therapeutic agents and functional materials.

The synthesis outlined herein is a robust two-step process. The first step involves the creation of a key intermediate, 4-phenylbut-3-en-2-one (benzalacetone), via a base-catalyzed Claisen-Schmidt condensation. The second step introduces the dimethylamino functionality through a condensation reaction with N,N-dimethylformamide dimethyl acetal (DMFDMA), a versatile reagent for the formation of enamines and vinylogous amides.

Overall Synthesis Scheme

The synthesis proceeds in two distinct stages, starting from readily available commercial reagents.

Overall Synthesis Scheme cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Formation of Vinylogous Amide Benzaldehyde Benzaldehyde NaOH NaOH, EtOH/H₂O Benzaldehyde->NaOH Acetone Acetone Acetone->NaOH Benzalacetone 4-Phenylbut-3-en-2-one (Benzalacetone) NaOH->Benzalacetone DMFDMA N,N-Dimethylformamide dimethyl acetal (DMFDMA) Benzalacetone->DMFDMA FinalProduct (1E,4E)-1-(dimethylamino)-5-phenylpenta-1,4-dien-3-one Benzalacetone->FinalProduct Intermediate DMFDMA->FinalProduct

Figure 1: Overall two-step synthesis pathway.

Part 1: Synthesis of 4-Phenylbut-3-en-2-one (Benzalacetone)

This initial step is a classic Claisen-Schmidt condensation, a type of crossed aldol condensation. Here, the enolate of acetone acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. The subsequent dehydration of the aldol adduct is rapid due to the formation of a highly conjugated system.[1]

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Benzaldehyde106.1210.6 g (10.2 mL)100
Acetone58.0817.4 g (22.0 mL)300
Sodium Hydroxide40.005.0 g125
Ethanol (95%)-100 mL-
Water-125 mL-
Diethyl Ether-As needed-
Anhydrous MgSO₄-As needed-
Step-by-Step Protocol
  • Preparation of the Reaction Mixture: In a 500 mL Erlenmeyer flask equipped with a magnetic stir bar, combine 10.6 g (10.2 mL) of benzaldehyde and 17.4 g (22.0 mL) of acetone.

    • Rationale: A molar excess of acetone is used to favor the mono-condensation product and minimize the formation of dibenzalacetone.[2]

  • Preparation of the Base Solution: In a separate beaker, dissolve 5.0 g of sodium hydroxide in 100 mL of 95% ethanol and 25 mL of water.

  • Condensation Reaction: Cool the benzaldehyde and acetone mixture in an ice bath. Slowly add the sodium hydroxide solution dropwise to the stirred mixture over a period of 30 minutes, ensuring the temperature of the reaction mixture does not exceed 25°C.

    • Rationale: The reaction is exothermic, and maintaining a low temperature helps to control the reaction rate and prevent unwanted side reactions.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and continue stirring at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.

  • Work-up and Isolation: Pour the reaction mixture into a beaker containing 100 mL of cold water. Neutralize the solution by slowly adding dilute hydrochloric acid until the pH is approximately 7. A yellow precipitate of 4-phenylbut-3-en-2-one will form.

  • Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove any remaining salts. The product can be further purified by recrystallization from a minimal amount of hot ethanol or a mixture of ethanol and water. Dry the purified crystals in a vacuum oven. The expected yield is approximately 12-14 g (82-96%).

Part 2: Synthesis of (1E,4E)-1-(dimethylamino)-5-phenylpenta-1,4-dien-3-one

In this step, the intermediate 4-phenylbut-3-en-2-one is reacted with N,N-dimethylformamide dimethyl acetal (DMFDMA). The methyl group of the ketone is sufficiently acidic to react with DMFDMA, leading to the formation of the vinylogous amide.[3]

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
4-Phenylbut-3-en-2-one146.197.31 g50
N,N-Dimethylformamide dimethyl acetal (DMFDMA)119.167.15 g (7.97 mL)60
Toluene (anhydrous)-50 mL-
Step-by-Step Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 7.31 g of 4-phenylbut-3-en-2-one in 50 mL of anhydrous toluene.

  • Addition of DMFDMA: Add 7.15 g (7.97 mL) of N,N-dimethylformamide dimethyl acetal to the solution.

    • Rationale: A slight excess of DMFDMA is used to ensure complete conversion of the starting ketone. Toluene is a suitable solvent for this reaction, allowing for heating to reflux.

  • Condensation Reaction: Heat the reaction mixture to reflux (approximately 110°C) and maintain this temperature for 4-6 hours. The reaction can be monitored by TLC (hexane:ethyl acetate 2:1) until the starting material is consumed.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. Alternatively, recrystallization from a suitable solvent such as ethanol or isopropanol can yield the pure product as a yellow or orange solid.

Experimental Workflow Diagram

Experimental Workflow cluster_step1 Step 1: Benzalacetone Synthesis cluster_step2 Step 2: Vinylogous Amide Synthesis s1_mix Mix Benzaldehyde & Acetone s1_cool Cool in Ice Bath s1_mix->s1_cool s1_add_base Add NaOH Solution Dropwise s1_cool->s1_add_base s1_stir Stir at Room Temp (2-3h) s1_add_base->s1_stir s1_workup Pour into Water & Neutralize s1_stir->s1_workup s1_filter Vacuum Filtration s1_workup->s1_filter s1_purify Recrystallize from Ethanol/Water s1_filter->s1_purify s1_dry Dry Product s1_purify->s1_dry s2_dissolve Dissolve Benzalacetone in Toluene s1_dry->s2_dissolve Intermediate s2_add_dmf Add DMFDMA s2_dissolve->s2_add_dmf s2_reflux Reflux (4-6h) s2_add_dmf->s2_reflux s2_evaporate Remove Solvent (Rotovap) s2_reflux->s2_evaporate s2_purify Column Chromatography / Recrystallization s2_evaporate->s2_purify s2_product Isolate Pure Product s2_purify->s2_product

Figure 2: Detailed experimental workflow.

Characterization

The final product, (1E,4E)-1-(dimethylamino)-5-phenylpenta-1,4-dien-3-one, should be characterized to confirm its structure and purity.

  • Appearance: Yellow to orange crystalline solid.

  • Melting Point: Literature values for similar compounds suggest a melting point in the range of 100-150°C.

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals would include a singlet for the dimethylamino protons (around δ 3.0-3.2 ppm), multiplets for the aromatic protons (around δ 7.2-7.6 ppm), and doublets for the vinylic protons (in the range of δ 5.5-7.8 ppm) with characteristic large coupling constants for the trans configuration.

  • ¹³C NMR (CDCl₃, 100 MHz): Expected signals would include the carbonyl carbon (around δ 185-190 ppm), carbons of the dimethylamino group (around δ 40-45 ppm), and signals for the aromatic and vinylic carbons.

  • FT-IR (KBr): A strong absorption band for the C=O stretch of the conjugated ketone is expected around 1640-1660 cm⁻¹. C=C stretching vibrations would appear in the 1580-1620 cm⁻¹ region.

Safety and Handling

  • General Precautions: This synthesis should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves (nitrile gloves may not provide adequate protection against DMFDMA, consider using thicker, more resistant gloves), must be worn at all times.[4]

  • Benzaldehyde: Irritant. Avoid contact with skin and eyes.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • N,N-Dimethylformamide dimethyl acetal (DMFDMA): Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. It is a suspected reproductive toxin.[5][6] Handle in a fume hood and avoid all contact.

  • Toluene: Flammable liquid and vapor. Can cause skin and eye irritation, and may cause damage to the central nervous system.

References

  • Drake, N. L., & Allen, P., Jr. (1923). Benzalacetone. Organic Syntheses, 3, 17.
  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman.
  • Abu-Shanab, F. A., Mousa, S. A. S., Eshak, E. A., Sayed, A. Z., & Al-Harrasi, A. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. International Journal of Organic Chemistry, 1(4), 207-214. [Link]

  • Naik, N., et al. (2010). 1,5-diphenylpenta-1,4 dien-3-ones: A novel class of free radical scavengers. Der Pharma Chemica, 2(1), 459-469.
  • University of Chicago. (n.d.). Standard Operating Procedure for Use of N,N-Dimethylformamide (DMF). Retrieved from [Link]

  • Chegg. (2023, February 4). Experiment 9: Preparation of E-4-phenylbut-3-en-2-one (benzalacetone) Reaction.
  • Sciencemadness.org. (2016, April 25). Preparation of (3Z)-4-phenylbut-3-en-2-ol. Retrieved from a relevant Sciencemadness forum thread.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011). A Microscale Approach to Organic Laboratory Techniques (5th ed.). Brooks/Cole, Cengage Learning.
  • Claisen-Schmidt Condensation. In Name Reactions in Organic Chemistry. (2006). Wiley-VCH.
  • BenchChem. (2025). A Technical Guide to the Synthesis of 4-Phenyl-3-nitro-3-buten-2-one. Retrieved from a relevant BenchChem technical guide.
  • Google Patents. (n.d.). RU2481321C1 - Method of producing (e)-4-phenyl-3-buten-2-one.
  • BenchChem. (2025). Safety and handling precautions for N,N-dimethylformamide hydrochloride.
  • Cloudfront.net. (n.d.). Standard Operating Procedure for Use of N,N-Dimethylformamide (DMF). Retrieved from a relevant Cloudfront.net SOP document.
  • Fisher Scientific. (2018, October). SAFETY DATA SHEET: Dimethylformamide.
  • Liskon Biological. (2024, April 17). Preparation Process of N,N-Dimethylformamide Dimethyl Acetal. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information.
  • ResearchGate. (n.d.). (1E)-1-[4-(Dimethylamino)phenyl]pent-1-en-3-one.
  • ResearchGate. (n.d.). Synthesis, crystal growth and characterization of 1,5-diphenylpenta-1,4-dien-3-one: An organic crystal.

Sources

Application

Application Note: (1E,4E)-1-(Dimethylamino)-5-phenylpenta-1,4-dien-3-one as a Building Block for Regioselective 4-Styrylpyrimidine Synthesis

Executive Summary (1E,4E)-1-(Dimethylamino)-5-phenylpenta-1,4-dien-3-one (commonly referred to as a cinnamoyl enaminone) is a highly reactive, dielectrophilic synthon utilized extensively in advanced heterocyclic chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1E,4E)-1-(Dimethylamino)-5-phenylpenta-1,4-dien-3-one (commonly referred to as a cinnamoyl enaminone) is a highly reactive, dielectrophilic synthon utilized extensively in advanced heterocyclic chemistry. For drug development professionals and synthetic chemists, this compound offers a streamlined, regioselective pathway to synthesize 4-styrylpyrimidine scaffolds.

These resulting scaffolds are privileged structures in medicinal chemistry, exhibiting potent biological activities ranging from dihydrofolate reductase (DHFR) inhibition to anticancer properties[1],[2]. Furthermore, they are highly valued in materials science for their thermally activated delayed fluorescence (TADF) properties[3]. This application note details the mechanistic rationale, causality of reagent selection, and validated protocols for utilizing this enaminone in pyrimidine synthesis.

Mechanistic Causality: The Push-Pull Enaminone System

Unlike symmetric 1,3-diketones, which can yield complex mixtures of regioisomers when reacted with asymmetric binucleophiles, (1E,4E)-1-(dimethylamino)-5-phenylpenta-1,4-dien-3-one provides absolute regiocontrol.

  • Electronic Polarization: The molecule operates as a "push-pull" alkene. The electron-donating dimethylamino group strongly conjugates with the electron-withdrawing carbonyl group, polarizing the π -system.

  • Regioselective Attack: The β -carbon (C1) is highly susceptible to nucleophilic attack. When reacted with an amidine, guanidine, or thiourea, the primary nitrogen of the nucleophile strictly undergoes an aza-Michael addition at C1.

  • Leaving Group Dynamics: The dimethylamino group (-NMe2) acts as an excellent leaving group in this vinylogous system. Its expulsion (as dimethylamine gas) acts as a thermodynamic sink, driving the reaction forward and preventing reversibility.

  • Cyclocondensation: The secondary nitrogen of the amidine subsequently attacks the C3 carbonyl carbon. A final dehydration step (-H2O) yields the fully aromatized pyrimidine ring. The styryl group (-CH=CH-Ph) remains completely unreacted due to its steric bulk and lack of a leaving group, ensuring it is exclusively positioned at C4 of the resulting pyrimidine[4].

Mechanism Enaminone (1E,4E)-1-(dimethylamino) -5-phenylpenta-1,4-dien-3-one Intermediate Aza-Michael Adduct (NMe2 Displacement) Enaminone->Intermediate Base / Heat Amidine Amidine/Guanidine (Nucleophile) Amidine->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration (-H2O) Cyclization->Dehydration Product 4-Styrylpyrimidine Derivative Dehydration->Product

Figure 1: Stepwise cyclocondensation mechanism of the enaminone with amidines.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. Observational cues are embedded within the steps to ensure the chemist can verify the reaction's progression in real-time.

Protocol A: Synthesis of 2-Amino-4-styrylpyrimidine

Objective: Regioselective condensation of the enaminone with guanidine hydrochloride. Causality of Reagents: Guanidine is supplied as a stable hydrochloride salt. Sodium ethoxide (NaOEt) is strictly required to deprotonate the salt and liberate the highly nucleophilic free guanidine base in situ. Ethanol is chosen as the solvent because it solubilizes the reagents and facilitates the aza-Michael addition at its reflux temperature (78°C).

Step-by-Step Methodology:

  • Preparation of Free Base: In a dry 100 mL round-bottom flask under inert atmosphere, dissolve sodium metal (1.2 equivalents, 12 mmol) in 20 mL of anhydrous ethanol to generate sodium ethoxide. (Note: Commercially available 21% NaOEt solution in ethanol can be substituted for safety).

  • Guanidine Liberation: Add guanidine hydrochloride (1.1 equivalents, 11 mmol) to the solution. Stir at room temperature for 30 minutes.

    • Self-Validation Checkpoint: A fine white precipitate of NaCl will form, visually confirming the liberation of the free guanidine base.

  • Enaminone Addition: Add (1E,4E)-1-(dimethylamino)-5-phenylpenta-1,4-dien-3-one (1.0 equivalent, 10 mmol) to the reaction mixture. The solution will adopt a deep yellow/orange hue.

  • Cyclocondensation: Attach a reflux condenser and heat the mixture to reflux for 4–6 hours.

    • Self-Validation Checkpoint: The evolution of dimethylamine gas (detectable by its characteristic fishy odor or by holding damp pH paper over the condenser outlet) confirms the successful aza-Michael addition and displacement phase.

  • Workup: Cool the mixture to room temperature and pour it into 100 mL of ice-cold distilled water with vigorous stirring. The 2-amino-4-styrylpyrimidine will precipitate as a solid.

  • Purification: Filter the solid under vacuum, wash thoroughly with cold water to remove residual salts, and recrystallize from ethanol to afford the pure product.

Protocol B: Synthesis of 4-Styrylpyrimidine-2-thiol

Objective: Condensation with thiourea to yield a thiol-functionalized pyrimidine, a critical precursor for thioether-linked DHFR inhibitors[1]. Modifications & Causality: Thiourea is significantly less nucleophilic than guanidine. Therefore, a stronger base (e.g., KOH) and a slightly higher boiling solvent system (e.g., Ethanol/Water or DMF) are employed to overcome the activation energy barrier for cyclization.

Step-by-Step Methodology:

  • Activation: Dissolve thiourea (1.5 equivalents, 15 mmol) and KOH (1.5 equivalents, 15 mmol) in 25 mL of an Ethanol/Water (4:1) mixture. Heat to 50°C until fully dissolved.

  • Coupling: Add the enaminone (1.0 equivalent, 10 mmol) portion-wise.

  • Reflux: Elevate the temperature to reflux for 6–8 hours.

    • Self-Validation Checkpoint: The progression of the reaction is monitored by the dissolution of the initially insoluble thiourea and the subsequent precipitation of the pyrimidine-2-thiol product upon acidification (using 1M HCl to pH 4) of the reaction mixture during workup.

Quantitative Data Presentation

The versatility of (1E,4E)-1-(dimethylamino)-5-phenylpenta-1,4-dien-3-one allows for the generation of diverse libraries by simply altering the amidine nucleophile.

Nucleophile (Amidine Source)Base / Solvent SystemTemp / TimeResulting ScaffoldTypical Yield (%)Key Application / Target
Guanidine HCl NaOEt / EtOHReflux, 4-6h2-Amino-4-styrylpyrimidine75 - 85%Kinase Inhibitors[4]
Thiourea KOH / EtOH-H₂OReflux, 6-8h4-Styrylpyrimidine-2-thiol65 - 75%DHFR Inhibitors[1]
Acetamidine HCl NaOEt / EtOHReflux, 4-6h2-Methyl-4-styrylpyrimidine70 - 80%TADF Emitters[3]
Benzamidine HCl NaOEt / EtOHReflux, 5-7h2-Phenyl-4-styrylpyrimidine60 - 70%Fluorescent Probes[3]

Downstream Applications in Drug Discovery

Applications Scaffold 4-Styrylpyrimidine Scaffold DHFR DHFR Inhibition (Antimicrobial) Scaffold->DHFR 2-NH2 / 2-SH variants Kinase Tyrosine Kinase Inhibition (Anticancer) Scaffold->Kinase ATP-competitive binding TADF TADF Materials (OLEDs & Imaging) Scaffold->TADF Electron-donating groups Tubulin Tubulin Polymerization Inhibition Scaffold->Tubulin Colchicine binding site

Figure 2: Pharmacological and material applications of 4-styrylpyrimidines.

References

  • Title: Convenient synthesis of azolopyrimidine, azolotriazine, azinobenzimidazole and 1,3,4-thiadiazole derivatives Source: Arabian Journal of Chemistry URL
  • Title: Styrylpyrimidine chromophores with bulky electron-donating substituents: experimental and theoretical investigation Source: RSC Advances URL
  • Title: Fighting Antibiotic Resistance: New Pyrimidine-Clubbed Benzimidazole Derivatives as Potential DHFR Inhibitors Source: MDPI Pharmaceuticals / Molecules URL
  • Source: Journal of Chemical and Pharmaceutical Research (SciSpace)

Sources

Method

Application Notes and Protocols for the Microwave-Assisted Synthesis of (1E,4E)-1-(Dimethylamino)-5-phenylpenta-1,4-dien-3-one Derivatives

Introduction: Accelerating Discovery with Microwave-Assisted Organic Synthesis In the landscape of modern medicinal chemistry and drug development, the demand for rapid, efficient, and environmentally conscious synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Accelerating Discovery with Microwave-Assisted Organic Synthesis

In the landscape of modern medicinal chemistry and drug development, the demand for rapid, efficient, and environmentally conscious synthetic methodologies is paramount. The (1E,4E)-1-(dimethylamino)-5-phenylpenta-1,4-dien-3-one scaffold and its derivatives represent a class of compounds with significant potential, structurally related to curcuminoids and chalcones, which are known for their diverse pharmacological activities.[1] Traditional methods for the synthesis of these compounds, often relying on the Claisen-Schmidt condensation, can be time-consuming, sometimes requiring several hours or even days of reaction time.[1][2]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that dramatically accelerates chemical reactions, often reducing reaction times from hours to minutes.[1][3] This is achieved through the efficient and uniform heating of the reaction mixture via the interaction of microwave radiation with polar molecules.[4] The advantages of MAOS extend beyond speed, frequently leading to higher product yields, improved purity, and a reduction in the use of hazardous solvents, aligning with the principles of green chemistry.[1][3]

This comprehensive guide provides detailed application notes and protocols for the microwave-assisted synthesis of (1E,4E)-1-(dimethylamino)-5-phenylpenta-1,4-dien-3-one derivatives. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and practical steps to leverage this powerful technology for the efficient synthesis of this promising class of compounds.

The Underlying Chemistry: The Claisen-Schmidt Condensation

The synthesis of (1E,4E)-1-(dimethylamino)-5-phenylpenta-1,4-dien-3-one derivatives is primarily achieved through a base-catalyzed Claisen-Schmidt condensation. This reaction involves the condensation of an aldehyde or ketone possessing an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen.[1]

The reaction proceeds through the following key steps:

  • Enolate Formation: A base, typically a hydroxide such as NaOH or KOH, abstracts an acidic α-hydrogen from the ketone (in this case, acetone) to form a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The enolate ion, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aromatic aldehyde (e.g., 4-(dimethylamino)benzaldehyde).

  • Aldol Addition: This attack forms a β-hydroxy ketone intermediate (an aldol).

  • Dehydration: The aldol intermediate readily undergoes dehydration (loss of a water molecule) under the reaction conditions to yield the stable, conjugated α,β-unsaturated ketone, known as a chalcone.

To form the pentadienone structure, this process is repeated, with the initially formed chalcone reacting with a second molecule of an aromatic aldehyde.

Why Microwave Synthesis? The Rationale Behind the Method

The choice of microwave irradiation for the synthesis of these derivatives is underpinned by several key advantages over conventional heating methods:

  • Rapid and Uniform Heating: Microwaves directly heat the bulk of the reaction mixture, leading to a rapid and uniform temperature increase that is difficult to achieve with conventional oil baths or heating mantles.[4] This minimizes the formation of side products that can arise from localized overheating.

  • Increased Reaction Rates: The high temperatures and pressures that can be safely achieved in a sealed microwave reactor dramatically accelerate the rate of the Claisen-Schmidt condensation.[1][2][3]

  • Improved Yields and Purity: The short reaction times and uniform heating often lead to cleaner reactions with fewer byproducts, resulting in higher isolated yields and simplifying purification.[1]

  • Solvent-Free or Reduced Solvent Conditions: Many microwave-assisted reactions can be performed under solvent-free conditions or with significantly reduced solvent volumes, which is both environmentally friendly and can simplify product work-up.

  • Reproducibility: Modern microwave reactors offer precise control over reaction parameters such as temperature, pressure, and power, leading to highly reproducible results.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of (1E,4E)-1-(dimethylamino)-5-phenylpenta-1,4-dien-3-one and its derivatives.

Protocol 1: Two-Step Microwave-Assisted Synthesis

This protocol involves the initial synthesis of a chalcone intermediate, followed by a second condensation to form the pentadienone.

Step 1: Synthesis of (E)-4-(4-(dimethylamino)phenyl)but-3-en-2-one (a chalcone intermediate)

G cluster_reactants Reactants cluster_process Microwave Irradiation cluster_workup Work-up & Purification cluster_product Product A 4-(Dimethylamino)benzaldehyde MW Microwave Reactor (e.g., 100-150W, 80-100°C, 5-15 min) A->MW B Acetone B->MW C Ethanol (solvent) C->MW D Aqueous NaOH (catalyst) D->MW E Cooling & Precipitation MW->E F Filtration E->F G Washing with cold water F->G H Recrystallization (e.g., from ethanol) G->H I (E)-4-(4-(dimethylamino)phenyl)but-3-en-2-one H->I

Caption: Workflow for the synthesis of the chalcone intermediate.

  • Reactant Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine 4-(dimethylamino)benzaldehyde (1.0 mmol), acetone (2.0 mmol), and ethanol (3-5 mL).

  • Catalyst Addition: Add a 10% aqueous solution of sodium hydroxide (NaOH) (0.5 mL).

  • Microwave Irradiation: Securely cap the vial and place it in the microwave synthesizer. Irradiate the mixture with a power of 100-150 W for 5-15 minutes, with a target temperature of 80-100°C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the vial to room temperature. The product will often precipitate out of the solution. If not, add cold water to induce precipitation.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure (E)-4-(4-(dimethylamino)phenyl)but-3-en-2-one.

Step 2: Synthesis of (1E,4E)-1-(4-(dimethylamino)phenyl)-5-phenylpenta-1,4-dien-3-one

G cluster_reactants Reactants cluster_process Microwave Irradiation cluster_workup Work-up & Purification cluster_product Product A (E)-4-(4-(dimethylamino)phenyl)but-3-en-2-one MW Microwave Reactor (e.g., 100-150W, 80-100°C, 10-20 min) A->MW B Benzaldehyde (or substituted benzaldehyde) B->MW C Ethanol (solvent) C->MW D Aqueous NaOH (catalyst) D->MW E Cooling & Precipitation MW->E F Filtration E->F G Washing with cold water F->G H Recrystallization (e.g., from ethanol) G->H I (1E,4E)-1-(4-(dimethylamino)phenyl)-5-phenylpenta-1,4-dien-3-one derivative H->I

Caption: Workflow for the synthesis of the final pentadienone derivative.

  • Reactant Preparation: In a 10 mL microwave process vial, dissolve the (E)-4-(4-(dimethylamino)phenyl)but-3-en-2-one (1.0 mmol) from Step 1 and benzaldehyde (or a substituted benzaldehyde) (1.0 mmol) in ethanol (3-5 mL).

  • Catalyst Addition: Add a 10% aqueous solution of NaOH (0.5 mL).

  • Microwave Irradiation: Cap the vial and irradiate in the microwave synthesizer at 100-150 W for 10-20 minutes, maintaining a temperature of 80-100°C. Monitor the reaction by TLC.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Step 1 to obtain the desired (1E,4E)-1-(4-(dimethylamino)phenyl)-5-phenylpenta-1,4-dien-3-one derivative.

Protocol 2: One-Pot Microwave-Assisted Synthesis

This protocol offers a more streamlined approach where all reactants are combined in a single step.

  • Reactant Preparation: In a 10 mL microwave process vial, combine 4-(dimethylamino)benzaldehyde (1.0 mmol), benzaldehyde (or a substituted benzaldehyde) (1.0 mmol), acetone (1.0 mmol), and ethanol (3-5 mL).

  • Catalyst Addition: Add a 40% aqueous solution of NaOH or KOH (0.5 mL).

  • Microwave Irradiation: Securely cap the vial and irradiate in the microwave synthesizer. A typical starting point is 150-200 W for 15-30 minutes, with a target temperature of 100-120°C. The optimal conditions may need to be determined empirically.

  • Work-up and Purification: Follow the work-up and purification procedure as described in Protocol 1.

Data Presentation: A Comparative Overview

The following table summarizes typical reaction conditions and yields for the microwave-assisted synthesis of chalcones and bis-chalcones, demonstrating the significant advantages over conventional methods.

EntryReactantsMethodCatalystSolventTimeYield (%)Reference
1Acetylferrocene + BenzaldehydeConventionalNaOHEthanol10-40 h71-87[2]
2Acetylferrocene + BenzaldehydeMicrowaveNaOHEthanol1-5 min78-92[2]
3Substituted Acetophenone + Substituted BenzaldehydeConventionalKOHEthanol9-12 h50-65[5]
4Substituted Acetophenone + Substituted BenzaldehydeMicrowaveKOHEthanol15-30 s90-100[5]
5Terephthalaldehyde + Aromatic KetoneConventionalNaOHEthanol48 h79-88[6]
6Terephthalaldehyde + Aromatic KetoneMicrowaveNaOHEthanol10-15 min89-95[6]

Characterization of Final Products

The synthesized (1E,4E)-1-(dimethylamino)-5-phenylpenta-1,4-dien-3-one derivatives should be characterized using standard analytical techniques to confirm their structure and purity:

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the presence of the desired functional groups and the stereochemistry of the double bonds.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, such as the C=O stretch of the ketone and the C=C stretches of the dienone system.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and to aid in structural elucidation through fragmentation patterns.

  • Melting Point: To assess the purity of the synthesized compound.

Conclusion: A Gateway to Accelerated Research

The microwave-assisted synthesis of (1E,4E)-1-(dimethylamino)-5-phenylpenta-1,4-dien-3-one derivatives offers a rapid, efficient, and environmentally benign alternative to traditional synthetic methods.[1] By significantly reducing reaction times and often improving yields, this technology empowers researchers to accelerate their discovery and development programs. The protocols and data presented in this guide provide a solid foundation for the successful implementation of microwave-assisted synthesis in the pursuit of novel therapeutic agents and other valuable chemical entities.

References

  • Yadav, M., et al. "Microwave Assisted Synthesis and Antibacterial Activity of Chalcone Derivatives." Asian Journal of Chemistry, vol. 24, no. 12, 2012, pp. 5779-5781.
  • Sharma, P., et al. "A Review of Microwave-Assisted Chalcone Synthesis: Advancements Over Conventional Methods and their Pharmacological Actions." International Journal of Pharmaceutical Sciences and Research, vol. 16, no. 3, 2025, pp. 1000-1010.
  • Wolska, K., et al. "Synthesis of bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines." Molecules, vol. 29, no. 21, 2024, p. 4879.
  • Thirunarayanan, G. "A Review of Microwave-Assisted Chalcone Synthesis: Advancements Over Conventional Methods and their Pharmacological Actions." International Journal of ChemTech Research, vol. 4, no. 4, 2012, pp. 1565-1575.
  • Kumar, A., et al. "Microwave Assisted Synthesis, Characterization and Biological Activities of Ferrocenyl Chalcones and Their QSAR Analysis." Frontiers in Chemistry, vol. 7, 2019, p. 805.
  • "Comparative Study of Conventional and Microwave Induced Synthesis of Selected Heterocyclic Molecules." International Journal of Pharmacy and Pharmaceutical Sciences, vol. 5, no. 3, 2013, pp. 789-792.
  • "Comparative Study of Conventional and Microwave Assisted Synthesis of some Organic Reactions." Asian Journal of Pharmaceutical Research, vol. 10, no. 3, 2020, pp. 217-220.
  • "One pot synthesis, structural and spectral analysis of some symmetrical curcumin analogues catalyzed by calcium oxide under microwave irradiation." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, vol. 97, 2012, pp. 717-21.
  • Kiss, N. Z., et al. "Microwave-Assisted Syntheses in Organic Chemistry." Springer, 2014.
  • Aboud, M. N., et al. "Microwave assisted synthesis of new curcumin analogues conjugated dihydro-4-pyridones." European Journal of Chemistry, vol. 6, no. 2, 2015, pp. 131-134.
  • Ahmed, S. M., et al. "Synthesis and characterization of some 1,5-diaryl-1,4-pentadien-3-ones." Dhaka University Journal of Science, vol. 53, no. 1, 2005, pp. 119-125.
  • Lidström, P., et al. "Microwave assisted organic synthesis—a review." Tetrahedron, vol. 57, no. 45, 2001, pp. 9225-9283.

Sources

Application

Application Notes and Protocols: (1E,4E)-1-(dimethylamino)-5-phenylpenta-1,4-dien-3-one as a Privileged Scaffold in Medicinal Chemistry

Executive Summary & Structural Significance In modern medicinal chemistry, the design of highly functionalized heterocycles relies heavily on versatile, multi-electrophilic building blocks. (1E,4E)-1-(dimethylamino)-5-ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

In modern medicinal chemistry, the design of highly functionalized heterocycles relies heavily on versatile, multi-electrophilic building blocks. (1E,4E)-1-(dimethylamino)-5-phenylpenta-1,4-dien-3-one (CAS No. 82606-90-4) 1 stands out as a premier cross-conjugated dienaminone. It features an extended "push-pull" π -electron system, driven by the electron-donating dimethylamino group and the electron-withdrawing central carbonyl.

This specific scaffold serves two primary functions in drug discovery:

  • A Universal Heterocyclic Precursor: It acts as a highly reactive dielectrophile for cyclocondensation reactions, enabling the rapid assembly of pyrazoles, pyrimidines, and benzodiazepines 2.

  • A Monocarbonyl Curcumin Analog: By omitting the metabolically unstable β -diketone moiety found in natural curcumin, this dienaminone retains potent antioxidant and anticancer properties while vastly improving pharmacokinetic stability [[3]]().

Quantitative Physicochemical Profile
PropertyValuePharmacological / Synthetic Relevance
CAS Number 82606-90-4Standardized identifier for regulatory tracking.
Molecular Formula C13H15NOProvides a low molecular weight starting point for lead optimization.
Molecular Weight 201.27 g/mol Ideal for maintaining final drug candidates within Lipinski's Rule of 5.
Electrophilic Centers C1 and C3C1 acts as a soft Michael acceptor; C3 acts as a hard carbonyl electrophile.
Stereochemistry (1E, 4E)Thermodynamically stable trans-geometry ensures predictable spatial orientation during cyclization.

Mechanistic Rationale in Scaffold Derivatization

The synthetic utility of this dienaminone is dictated by its dual electrophilicity. When exposed to dinucleophiles (such as hydrazines, guanidines, or diamines), the reaction follows a highly predictable, regioselective cascade. The initial nucleophilic attack occurs at the C1 position (aza-Michael addition) because the dimethylamino group acts as an excellent leaving group upon protonation. The secondary nucleophilic center then attacks the C3 carbonyl, forming a cyclic intermediate that rapidly dehydrates to yield a fully aromatized heterocycle [[4]]().

Reactivity A (1E,4E)-1-(dimethylamino)- 5-phenylpenta-1,4-dien-3-one B Hydrazines (Dinucleophiles) A->B Cyclocondensation C Guanidines / Amidines (Dinucleophiles) A->C Cyclocondensation D o-Phenylenediamines (Dinucleophiles) A->D Cyclocondensation E Pyrazoles (Anti-inflammatory) B->E F Pyrimidines (Kinase Inhibitors) C->F G Benzodiazepines (CNS Active) D->G

Fig 1. Divergent synthetic pathways of the dienaminone scaffold toward bioactive heterocycles.

Application Workflows & Self-Validating Protocols

Protocol A: Synthesis of the Dienaminone Scaffold

This protocol details the condensation of (E)-4-phenylbut-3-en-2-one (benzylideneacetone) with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

Mechanistic Causality: DMF-DMA is chosen because it acts as both a powerful electrophilic formylating agent and the source of the dimethylamino group. By using it in slight excess without exogenous solvents, the reaction is driven forward purely by thermal energy and the continuous evaporation of the methanol byproduct, preventing the dilution of reactive intermediates 5.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 100 mL round-bottom flask with benzylideneacetone (10.0 mmol, 1.0 equiv).

  • Reagent Addition: Add DMF-DMA (15.0 mmol, 1.5 equiv) directly to the flask. Do not add additional solvent.

  • Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 90–100 °C under a continuous nitrogen atmosphere for 8 to 12 hours.

  • Self-Validation (Monitoring): Monitor the reaction via TLC (Ethyl Acetate:Hexane, 1:1). The disappearance of the starting ketone and the appearance of a highly UV-active, lower-Rf spot indicates conversion to the extended conjugated system.

  • Workup: Cool the mixture to room temperature. Concentrate under reduced pressure to remove unreacted DMF-DMA and evolved methanol.

  • Purification: Recrystallize the crude dark residue from n-heptane. Causality: Crystallization acts as a thermodynamic sink, exclusively isolating the highly planar, stable (1E,4E) geometric isomer.

Protocol B: Cyclocondensation to a Pyrimidine-Based Kinase Inhibitor Scaffold

Pyrimidines are privileged pharmacophores in oncology, frequently acting as competitive inhibitors at the ATP-binding site of protein kinases 6.

Mechanistic Causality: Glacial acetic acid is utilized as the solvent because it provides the necessary protons to activate the C3 carbonyl and turn the dimethylamino group into an excellent leaving group, facilitating the initial aza-Michael addition by guanidine 4.

Step-by-Step Methodology:

  • Dissolution: Dissolve the synthesized (1E,4E)-1-(dimethylamino)-5-phenylpenta-1,4-dien-3-one (5.0 mmol, 1.0 equiv) in 15 mL of glacial acetic acid.

  • Nucleophile Introduction: Add guanidine hydrochloride (6.0 mmol, 1.2 equiv) and anhydrous sodium acetate (6.0 mmol, 1.2 equiv). Causality: Sodium acetate liberates the free guanidine base in situ, ensuring it is sufficiently nucleophilic to attack the dienaminone.

  • Cyclization: Heat the reaction mixture to reflux for 6 hours.

  • Precipitation: Cool the mixture to room temperature and pour it slowly into 50 mL of crushed ice.

  • Self-Validation (Isolation): Cautiously neutralize the acidic mixture with saturated aqueous sodium bicarbonate until the pH reaches 7.0–7.5. Causality: Neutralization abruptly decreases the aqueous solubility of the newly formed pyrimidine, driving a self-validating, complete precipitation of the product.

  • Final Polish: Filter the solid, wash with cold distilled water, and recrystallize from ethanol to yield the pure 2-amino-4-styrylpyrimidine derivative.

Mechanism Step1 Dienaminone + Dinucleophile Step2 Aza-Michael Addition (C1) Step1->Step2 Step3 Expulsion of Dimethylamine Step2->Step3 Step4 Intramolecular Cyclization (C3) Step3->Step4 Step5 Dehydration & Aromatization Step4->Step5

Fig 2. Stepwise mechanism of dinucleophile cyclocondensation with the dienaminone scaffold.

References[3] "Buy 1-(DIMETHYLAMINO)-5-PHENYL-1,4-PENTADIEN-3-ONE", Echemi. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEy_2GmY4TjoNJEmHhna-Dxk2uyENuy7DgYKZH-pPN-tA2_9cxxRgnAbypNwmcBuDybOnGU8CuH9wBWXNqUEgQjilWln3qG1Ndq0MQIjWXgIWrmPndkE3dCiO3M0DC3N_whKCmzXkFaVw6Xg_i2sCNl7sNGSe982HbNxYVAcFqbvIQY0Aqlg1E1dL99OcOWl2Sby3xQpttR9w==[4] "Recent Developments in the Chemistry of Enaminones", ResearchGate. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGsGIbsLk96V70Oe5ADeWi3-PjZGSauqik3XdhLeLlYMzipJjwfL_HjNy1uUc0COPDyjt8sMVlS-ZGitQb777JYT9BIZH57BraxBDwcu0UMTs1MTBhohgU182Woq6ue0LKWDeP5JTomT3S_5Z6RD01eAOYZb6-Hx3TbtUCWXIiFGQ5lZDd2lAR-EH2H5_8JvUbQMJc8y5nDePmC55aWYwM[1] "A Review of Recent Curcumin Analogues and Their Antioxidant, Anti-Inflammatory, and Anticancer Activities", PMC. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRrGMg8hDU7w1cAZ1OQG2ZM06HI8ZE9CnI18XtW9GOCJJYf8Ome8q5e3ViWQd3o-fVUvopcPNKWrnWjVe-BAResWfRqUwYb70BwL1kbLUdrY2ihabCP8oP3JtAEJod2TLLaUhETy4nWscLEidr[5] "Alternative Approach to the Large-Scale Synthesis of the Densely Functionalized Pyrrolidone BMT-415200", Organic Process Research & Development - ACS Publications. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtxwXfD6evAP-cjLrhTMsyLu-s1Dqaq5PUyy_AwjMgZBs714XL8WtsZsKBAXbvJ8MaQzPZ1_J7MfwdYhjROtTjeBE1hVzX02j5MNMazI0IYocw1im2fLfNAk6FElquDdNAS8TNUSJ3mXjtKLY=[2] "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment", PMC. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFj7kdzpuHa8fBziXt1bxRvwJQj4m2qaD0m3ngUEs35B7axuWC9H__HswLRcGhjl8yFOkrWbrtZc9V0dATrjAB6x4rlNFk5b-G8QuH_2gyXkln_PJTonxYP8jAVdVgH6ygwRGNBFAq-BYAt-fhU[6] "Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics", Science Alert. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1Mn-QOWkG0uDHK0cwsfj8Va6yxzheg_wmI8IRq4CiccFY5Fc0Spy-IhD7Q8Op7dalx7PaZLntet90dwRmncqKBFdjVMGZwAWoIyUu1LYPdOLVgZkMDa7yG1ILmJviqCxPmDHqRpu4TEYSz4OLJsU=

Sources

Method

in vitro biological screening methods for dimethylamino-phenylpentadienone compounds

Title: In Vitro Biological Screening of Dimethylamino-Phenylpentadienone Compounds: Application Notes & Protocols Executive Summary & Mechanistic Rationale Dimethylamino-phenylpentadienone derivatives, such as 1,5-bis(4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: In Vitro Biological Screening of Dimethylamino-Phenylpentadienone Compounds: Application Notes & Protocols

Executive Summary & Mechanistic Rationale

Dimethylamino-phenylpentadienone derivatives, such as 1,5-bis(4-dimethylaminophenyl)-1,4-pentadien-3-one (DMAPD), represent a highly potent class of mono-carbonyl analogs of curcumin (MACs)[1]. Native curcumin suffers from rapid hydrolytic degradation and a poor pharmacokinetic profile due to its highly reactive β-diketone moiety[2]. By deleting this structural "heart" to form a 5-carbon pentadienone linker, MACs achieve a 10- to 20-fold potency gain in vitro and vastly improved stability[3].

Biologically, these compounds act as dual-action pharmacophores:

  • Anti-Cancer (Cytotoxicity & Apoptosis): They act as potent microtubule-destabilizing agents, inhibiting tubulin polymerization. This disruption leads to G2/M cell cycle arrest and subsequent apoptosis across various malignant cell lines.

  • Anti-Inflammatory (NF-κB Inhibition): They suppress the NF-κB signaling cascade, drastically downregulating pro-inflammatory mediators such as TNF-α, IL-6, and inducible nitric oxide synthase (iNOS)[3][4].

MOA DMAPD Dimethylamino- phenylpentadienone Tubulin Tubulin Polymerization DMAPD->Tubulin Inhibits NFkB_path NF-κB Pathway DMAPD->NFkB_path Blocks Microtubule Microtubule Disruption Tubulin->Microtubule Causes CellCycle Cell Cycle Arrest (G2/M) Microtubule->CellCycle Apoptosis Apoptosis Induction CellCycle->Apoptosis ProInflam TNF-α, IL-6, iNOS NFkB_path->ProInflam Downregulates AntiInflam Anti-inflammatory Effect ProInflam->AntiInflam

Dual-pathway mechanism of action for dimethylamino-phenylpentadienone compounds.

Benchmark Quantitative Data

When screening novel MACs, it is critical to benchmark their efficacy against established literature data. DMAPD exhibits broad-spectrum activity against various cancer cell lines at nanomolar concentrations. Furthermore, in anti-inflammatory assays using RAW 264.7 macrophages, successful MACs typically outperform native curcumin (which has an IC50 of ~14.69 µM)[5].

Cell Line / TargetAssay TypeBenchmark IC50 (µM)Primary Mechanism of Action
HeLa (Cervical)Cytotoxicity (MTT)0.054Apoptosis induction
MCF-7 (Breast)Cytotoxicity (MTT)0.048Cell cycle arrest
A549 (Lung)Cytotoxicity (MTT)0.062Microtubule disruption
DU-145 (Prostate)Cytotoxicity (MTT)0.071Tubulin polymerization inhibition
RAW 264.7 (Macrophage)NO Inhibition (Griess)< 10.0iNOS / NF-κB suppression[3][5]

Self-Validating In Vitro Screening Protocols

To ensure scientific integrity, every assay must function as a self-validating system. This requires the incorporation of rigorous positive controls, vehicle controls, and orthogonal readouts to rule out false positives caused by compound auto-fluorescence or solvent toxicity.

Workflow Start Compound Library (DMAPD Analogs) Phase1 Primary Screening (MTT Cytotoxicity Assay) Start->Phase1 Phase2 Secondary Screening (NO Inhibition / Griess Assay) Phase1->Phase2 IC50 < 10 µM Discard Discard / Redesign Phase1->Discard IC50 > 10 µM Phase3 Mechanistic Validation (Tubulin Polymerization) Phase2->Phase3 High Selectivity Hit Lead Candidate Selection Phase3->Hit Validated Target

High-throughput in vitro screening workflow for pentadienone derivatives.

Protocol A: High-Throughput Cytotoxicity (MTT Assay)

Causality & Rationale: The MTT assay measures mitochondrial metabolic rate as a proxy for cell viability. Because pentadienones are highly lipophilic, they must be dissolved in DMSO. A strict vehicle control is required because DMSO concentrations >0.5% v/v can induce baseline cytotoxicity, artificially skewing IC50 calculations.

Materials:

  • Target cell lines (e.g., HeLa, MCF-7)

  • MTT Reagent (5 mg/mL in PBS)

  • Positive Control: Paclitaxel or Doxorubicin

  • Vehicle Control: 0.1% DMSO in media

Step-by-Step Methodology:

  • Cell Seeding: Seed cells at a density of 5 × 10³ cells/well in a 96-well plate (100 µL/well). Incubate for 24 h at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the dimethylamino-phenylpentadienone compound (0.01 µM to 10 µM) maintaining a final DMSO concentration of 0.1%. Add 100 µL of treatment media to the wells. Include positive and vehicle controls.

  • Incubation: Incubate for 48 h.

  • MTT Addition: Add 20 µL of MTT reagent to each well. Incubate for 4 h in the dark. Causality Note: Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals via active mitochondrial succinate dehydrogenase.

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the formazan crystals. Shake the plate for 10 mins.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Protocol B: Anti-Inflammatory Screening (Nitric Oxide / Griess Assay)

Causality & Rationale: Nitric oxide (NO) is a short-lived inflammatory mediator produced by iNOS following NF-κB activation. The Griess assay quantifies nitrite (NO₂⁻), a stable degradation product of NO. LPS and IFN-γ are used to artificially stimulate RAW 264.7 macrophages[5].

Materials:

  • RAW 264.7 murine macrophages

  • LPS (Lipopolysaccharide) and IFN-γ

  • Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H₃PO₄)

  • Positive Control: Native Curcumin[5].

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells at 1 × 10⁵ cells/well in a 96-well plate. Incubate for 24 h.

  • Pre-treatment: Treat cells with varying concentrations of the pentadienone analog (1–20 µM) for 2 h.

  • Stimulation: Add LPS (1 µg/mL) and IFN-γ (10 U/mL) to the wells to induce iNOS expression. Incubate for 24 h.

  • Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent. Incubate at room temperature for 10 mins in the dark.

  • Readout: Measure absorbance at 540 nm.

  • Orthogonal Validation Check: Perform a parallel MTT assay on the RAW 264.7 cells. Causality Note: This ensures that the observed reduction in NO is due to true anti-inflammatory pathway inhibition (NF-κB suppression) and not merely compound-induced macrophage death[5].

Protocol C: Tubulin Polymerization Assay (Mechanistic Validation)

Causality & Rationale: Since DMAPD is known to disrupt microtubules, an in vitro cell-free tubulin polymerization assay is required to confirm direct target engagement. The assay relies on the principle that light scattering increases as fluorescently labeled tubulin monomers polymerize into microtubules.

Materials:

  • Purified porcine brain tubulin (>99% pure)

  • GTP (Guanosine-5'-triphosphate)

  • General Tubulin Buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • Positive Controls: Paclitaxel (stabilizer) and Colchicine (destabilizer).

Step-by-Step Methodology:

  • Preparation: Pre-warm the microplate reader to 37°C. Keep tubulin and buffers on ice until the reaction starts to prevent premature polymerization.

  • Reaction Mix: In a 96-well half-area plate, combine 10 µL of the test compound (at 5× final concentration) with 40 µL of tubulin suspended in buffer containing 1 mM GTP.

  • Kinetic Measurement: Immediately place the plate in the reader. Measure fluorescence (Ex: 340 nm / Em: 410 nm) or absorbance (340 nm) every minute for 60 minutes at 37°C.

  • Data Interpretation: A decrease in the Vmax of the polymerization curve relative to the vehicle control indicates microtubule disruption, validating the compound's mechanism of action.

References[4] 1,5-Bis(4-dimethylaminophenyl)-1,4-pentadien-3-one | 6673-14-9. Benchchem. Link[1] Synthesis and Characterization of Novel Mono Carbonyl Curcumin Analogues of Pyrazole Derivatives. Der Pharma Chemica. Link[3] Eliminating the Heart from the Curcumin Molecule: Monocarbonyl Curcumin Mimics (MACs). PMC - NIH. Link[2] A novel double carbonyl analog of curcumin induces the apoptosis of human lung cancer H460 cells via the activation of the endoplasmic reticulum stress signaling pathway. Spandidos Publications. Link[5] Immunosuppressive Effects of Natural α,β-Unsaturated Carbonyl-Based Compounds, and Their Analogs and Derivatives, a Review. Frontiers. Link[6] MedChemComm - RSC Publishing. RSC Publishing. Link

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (1E,4E)-1-(dimethylamino)-5-phenylpenta-1,4-dien-3-one

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the synthesis of (1E,4E)-1-(dimethylamino)-5-phenylpenta-1,4-dien-3-one. This document is designed for researchers, ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of (1E,4E)-1-(dimethylamino)-5-phenylpenta-1,4-dien-3-one. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols. Our goal is to empower you to overcome common experimental hurdles and significantly improve the yield and purity of your target compound.

Introduction

(1E,4E)-1-(dimethylamino)-5-phenylpenta-1,4-dien-3-one is a vinylogous amide and an extended conjugate system. Its synthesis is typically achieved via a Claisen-Schmidt condensation reaction. This classic carbon-carbon bond-forming reaction involves the base-catalyzed reaction between a ketone containing an α-hydrogen and an aldehyde that lacks one. The synthesis of this specific unsymmetrical pentadienone likely proceeds by reacting benzalacetone (4-phenylbut-3-en-2-one) with an activated dimethylformamide equivalent, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), or via a related condensation pathway.

Achieving a high yield of the desired (E,E)-isomer requires careful control over reaction parameters. This guide addresses the most common challenges encountered during this synthesis.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific experimental issues.

Q1: My reaction yield is consistently low or the reaction fails to proceed. What are the primary factors to investigate?

Low yield is the most common issue in Claisen-Schmidt condensations. The problem can typically be traced back to one of four key areas: reagent quality, reaction conditions, stoichiometry, or catalyst activity.

Potential Causes & Solutions:

  • Poor Reagent Quality:

    • Causality: The starting materials, particularly aldehydes, are prone to oxidation, forming carboxylic acids (e.g., benzaldehyde oxidizing to benzoic acid). These acidic impurities will neutralize the base catalyst, effectively halting the reaction. Similarly, wet solvents or reagents can deactivate moisture-sensitive bases and inhibit the reaction.

    • Solution: Ensure the purity of your starting materials. Distill liquid aldehydes if they have been stored for a long time. Use freshly opened or properly stored ketones and anhydrous solvents, especially if employing strong bases like sodium hydride (NaH) or alkoxides.

  • Suboptimal Base Concentration or Choice:

    • Causality: The concentration and type of base are critical. An insufficient amount of base will result in incomplete deprotonation of the ketone's α-carbon, leading to a slow or incomplete reaction. Conversely, an excessively high concentration of a strong base like NaOH can promote side reactions, such as the Cannizzaro reaction of the aldehyde or self-condensation of the ketone.

    • Solution: Titrate your base solution to confirm its concentration. The optimal concentration is typically determined empirically, but a good starting point for NaOH or KOH is a 10-20% aqueous or alcoholic solution.[1] For sterically hindered or less reactive ketones, a stronger base like an alkali metal alkoxide (e.g., t-BuOK) in an aprotic solvent may be necessary.[2]

  • Incorrect Reaction Temperature:

    • Causality: Most Claisen-Schmidt condensations are exothermic. While gentle heating can sometimes facilitate the reaction with less reactive substrates, excessive temperatures often lead to the formation of undesired, dark-colored polymeric by-products, which significantly reduces the yield of the desired product.

    • Solution: The reaction is typically conducted at room temperature or below. We recommend initiating the reaction at 0-5 °C in an ice bath to control the initial exotherm, followed by slow warming to room temperature and stirring for several hours. Monitor the reaction via Thin Layer Chromatography (TLC).

  • Incorrect Stoichiometry:

    • Causality: The molar ratio of the reactants dictates the product distribution. To synthesize the unsymmetrical target, a stepwise approach is often best. If starting from acetone and two aldehydes, controlling the stoichiometry is extremely difficult and often leads to a mixture of products. When reacting benzalacetone with an amine source, using an excess of the more volatile or easily separable reactant can help drive the reaction to completion.

    • Solution: In the synthesis of benzalacetone from benzaldehyde and acetone, an excess of acetone is often used to minimize the formation of the double-condensation product, dibenzalacetone.[3] For the subsequent reaction, a slight excess (1.1-1.2 equivalents) of the dimethylamine source (e.g., DMF-DMA) relative to benzalacetone is recommended.

Q2: I'm observing significant side products, resulting in a complex mixture. What are these impurities and how can I prevent them?

The formation of multiple products complicates purification and lowers the yield. Understanding the likely side reactions is key to their prevention.

Common Side Products & Mitigation Strategies:

  • Dibenzalacetone (symmetrical byproduct):

    • Causality: If the synthesis starts from acetone and benzaldehyde, the intermediate benzalacetone can react with a second molecule of benzaldehyde to form (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one (dibenzalacetone).[4]

    • Mitigation: This is a classic challenge. The most effective strategy is to use a significant excess of acetone relative to benzaldehyde (e.g., 3 to 5 equivalents).[3] This statistically favors the formation of the mono-condensation product. Alternatively, a two-step synthesis where benzalacetone is first synthesized and purified before the next step is the most robust method.

  • Ketone Self-Condensation Products:

    • Causality: If the ketone is highly enolizable and the aldehyde is unreactive, the ketone enolate can attack another molecule of the ketone (an aldol addition/condensation), reducing the amount available to react with the aldehyde.

    • Mitigation: This is best controlled by adding the base slowly to the mixture of the aldehyde and ketone. This ensures that any enolate formed has a high probability of reacting with the more electrophilic aldehyde, which is present in high concentration.

  • Michael Addition Products:

    • Causality: The α,β-unsaturated ketone product can act as a Michael acceptor. The enolate of the starting ketone can add to the product in a 1,4-conjugate addition, leading to higher molecular weight byproducts.

    • Mitigation: This is often favored by thermodynamic control (longer reaction times, higher temperatures). Running the reaction at lower temperatures and stopping it as soon as the starting material is consumed (monitored by TLC) can minimize this side reaction. If the product precipitates from the reaction mixture, it is largely protected from further reaction.

Q3: My final product is an oil or a sticky solid that is difficult to purify by recrystallization. What should I do?

Physical separation and purification can be challenging. A failure to crystallize often points to residual solvent or the presence of impurities that act as a "eutectic" mixture.

Purification Strategies:

  • Optimize Recrystallization:

    • Causality: A successful recrystallization depends on finding a solvent system where the product is highly soluble when hot but poorly soluble when cold, while impurities remain soluble at all temperatures or are insoluble.

    • Procedure:

      • Solvent Screening: Test a range of solvents in small test tubes. Good candidates include ethanol, methanol, isopropanol, ethyl acetate, and mixtures with water or hexanes. For diarylideneacetones, 95% ethanol is often a good starting point.

      • Technique: Dissolve the crude product in the minimum amount of hot solvent to form a saturated solution. If the solution is colored with impurities, you can add a small amount of activated charcoal and hot filter. Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals. Seeding with a previously obtained pure crystal can induce crystallization.

      • Washing: Once the crystals are collected by vacuum filtration, wash them with a small amount of ice-cold recrystallization solvent to remove any adhering impurities without dissolving the product.

  • Column Chromatography:

    • Causality: If recrystallization fails, column chromatography is the most reliable method for separating compounds with different polarities.

    • Procedure: Use silica gel as the stationary phase. Select a mobile phase (eluent) system using TLC, aiming for an Rf value of ~0.3 for the desired product. A common eluent system is a mixture of hexanes and ethyl acetate. The less polar impurities will elute first, followed by your product.

Optimized Experimental Protocols

These protocols are designed to be self-validating by providing clear steps and rationale.

Protocol 1: Synthesis of Benzalacetone (Intermediate)

This protocol is adapted from standard Claisen-Schmidt procedures to favor the mono-condensation product.[1][3]

Step-by-Step Methodology:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, combine benzaldehyde (10.6 g, 0.1 mol) and acetone (17.4 g, 0.3 mol).

  • Cooling: Place the flask in an ice-water bath and allow the mixture to cool to below 10 °C.

  • Catalyst Addition: While stirring vigorously, slowly add a 10% aqueous solution of sodium hydroxide (NaOH) (20 mL) dropwise over 30 minutes, ensuring the internal temperature does not exceed 25 °C.

  • Reaction: After the addition is complete, remove the ice bath and continue stirring at room temperature for 2-3 hours. The mixture will turn yellow and become cloudy as the product forms. Monitor the reaction progress by TLC (3:1 Hexane:Ethyl Acetate).

  • Workup: Once the benzaldehyde is consumed, neutralize the mixture by slowly adding dilute hydrochloric acid (HCl) until the pH is ~7. The product will separate as a yellow oil or solid.

  • Isolation: Extract the mixture with diethyl ether or dichloromethane (3 x 50 mL). Combine the organic layers, wash with water and then with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude benzalacetone can be purified by vacuum distillation or used directly in the next step if sufficiently pure.

Protocol 2: Synthesis of (1E,4E)-1-(dimethylamino)-5-phenylpenta-1,4-dien-3-one

This protocol uses the intermediate from Protocol 1.

Step-by-Step Methodology:

  • Setup: In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve benzalacetone (7.3 g, 0.05 mol) in anhydrous toluene (50 mL).

  • Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (7.15 g, 0.06 mol, 1.2 eq).

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and stir for 4-6 hours. The reaction releases methanol, which can be monitored. Follow the reaction's progress by TLC.

  • Cooling & Crystallization: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1-2 hours. The product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold, dry diethyl ether to remove residual toluene and unreacted starting material.

  • Purification: The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield the final product as bright crystals.

Data Summary: Stoichiometry & Conditions
ParameterProtocol 1 (Benzalacetone)Protocol 2 (Final Product)Rationale
Key Reagents Benzaldehyde, AcetoneBenzalacetone, DMF-DMAStandard reactants for stepwise synthesis.
Stoichiometry 1 : 3 (Benzaldehyde : Acetone)1 : 1.2 (Benzalacetone : DMF-DMA)Acetone excess minimizes dibenzalacetone formation.[3] Slight excess of DMF-DMA drives reaction to completion.
Catalyst 10% aq. NaOHThermal (no catalyst)Classic base catalysis for Claisen-Schmidt. The second step is a condensation driven by heat.
Solvent None (or Ethanol/Water)TolueneAqueous/alcoholic media are common for the first step.[5] Anhydrous, higher-boiling solvent needed for the second step.
Temperature 0 °C to Room Temp.Reflux (~110 °C)Controls exotherm and minimizes side products in the first step. Heat is required to drive the condensation with DMF-DMA.
Reaction Time 2 - 3 hours4 - 6 hoursTypically sufficient for completion as monitored by TLC.

Visualizations

Reaction Mechanism

The following diagram illustrates the base-catalyzed Claisen-Schmidt condensation pathway for the formation of the benzalacetone intermediate.

Reaction_Mechanism acetone Acetone (CH3COCH3) enolate Acetone Enolate (CH2=C(O-)CH3) acetone->enolate benzaldehyde Benzaldehyde (PhCHO) enolate->benzaldehyde Nucleophilic Attack alkoxide Alkoxide Intermediate benzaldehyde->alkoxide h2o H2O alkoxide->h2o Protonation aldol Aldol Adduct oh_minus_2 OH- aldol->oh_minus_2 Deprotonation product Benzalacetone (PhCH=CHCOCH3) h2o_2 H2O product->h2o_2 Elimination oh_minus OH- oh_minus->acetone Deprotonation (α-H) h2o->aldol oh_minus_2->product Dehydration (E1cB)

Caption: Base-catalyzed mechanism for the formation of benzalacetone.

Troubleshooting Workflow

This flowchart provides a systematic approach to diagnosing and solving low-yield issues.

Troubleshooting_Workflow start Low Yield Observed step1 Step 1: Verify Reagents & Stoichiometry start->step1 q1 Are reagents pure? (e.g., aldehyde free of acid) Is stoichiometry correct? step1->q1 sol1 Purify/distill reagents. Adjust molar ratios. q1->sol1 No step2 Step 2: Evaluate Reaction Conditions q1->step2 Yes sol1->step1 q2 Is base concentration correct? Is temperature controlled? step2->q2 sol2 Optimize base concentration. Use ice bath to control exotherm. q2->sol2 No step3 Step 3: Analyze Workup & Purification q2->step3 Yes sol2->step2 q3 Was neutralization complete? Is recrystallization solvent optimal? step3->q3 sol3 Ensure pH is neutral before extraction. Screen for a better solvent system. q3->sol3 No end Yield Improved q3->end Yes sol3->step3

Caption: A systematic workflow for troubleshooting low synthesis yield.

Frequently Asked Questions (FAQs)

Q: Why is the (E,E)-isomer the major product? A: The (E,E)-isomer is the thermodynamically most stable configuration due to minimized steric hindrance between the substituents on the double bonds. The planar, fully extended conjugated system allows for maximum electronic delocalization, which also contributes to its stability.

Q: Can this reaction be performed under "green" or solvent-free conditions? A: Yes, Claisen-Schmidt condensations are well-suited for green chemistry approaches. Methods involving grinding solid reactants with a solid base catalyst (like powdered NaOH or KOH) or using microwave-assisted synthesis have been shown to be effective, often with reduced reaction times and higher yields.[6]

Q: My final product is highly colored. Is this normal? A: Yes. The product, (1E,4E)-1-(dimethylamino)-5-phenylpenta-1,4-dien-3-one, possesses an extended π-conjugated system. This extensive conjugation lowers the HOMO-LUMO energy gap, causing the molecule to absorb light in the visible region, which results in a distinct color (typically yellow, orange, or red).

Q: How do I confirm the structure and purity of my final product? A: A combination of analytical techniques should be used.

  • Melting Point: A sharp, narrow melting point range is a good indicator of purity.

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural elucidation. The ¹H NMR will show characteristic doublets for the vinyl protons with large coupling constants (~15-16 Hz) confirming the E-configuration.[7]

  • Infrared (IR) Spectroscopy: Look for a strong absorption band around 1640-1670 cm⁻¹ corresponding to the α,β-unsaturated ketone carbonyl stretch.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[5]

References

  • BenchChem. (n.d.). Troubleshooting low yields in the Claisen-Schmidt condensation of cinnamaldehyde.
  • BenchChem. (n.d.). Troubleshooting side reactions in Claisen-Schmidt condensation.
  • BenchChem. (n.d.). Technical Support Center: Optimization of Claisen-Schmidt Reaction Conditions.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for Claisen-Schmidt condensation. Retrieved from [Link]

  • Bentham Science Publisher. (n.d.). An Efficient Synthesis of 1,5-Diaryl-1,4-pentadien-3-one Oxime in the Presence of Anhydrous Sodium Sulfate. Retrieved from [Link]

  • PMC. (n.d.). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. Retrieved from [Link]

  • ResearchGate. (2023, August 3). Synthesis and characterization of some 1,5-diaryl-1,4-pentadien-3-ones. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, crystal growth and characterization of 1,5-diphenylpenta-1,4-dien-3-one: An organic crystal. Retrieved from [Link]

  • Nagaraja Naik, et al. (n.d.). 1,5-diphenylpenta-1,4 dien-3-ones: A novel class of free radical scavengers. Retrieved from [Link]

  • RSC Publishing. (2022, October 13). A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Synthesis of 1,5-Diaryl-1,4-pentadien-3-one Amidinohydrazone Hydrochloride Under Ultrasound Irradiation. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimisation of Claisen-Schmidt condensation of acetophenone and benzaldehyde under various conditions. Retrieved from [Link]

  • Google Patents. (n.d.). CN101475455A - 1,5-diaryl-1,4- pentadiene-3-ketone derivative, preparation and use thereof.
  • MDPI. (2021, December 16). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Synthesis and biological evaluation of novel of 1, 5-diaryl-1, 4- pentadien- 3-one derivatives. Retrieved from [Link]

  • MDPI. (2025, March 28). (E,E)-1,5-Diethoxy-1,5-diphenylpenta-1,4-dien-3-one. Retrieved from [Link]

  • ResearchGate. (2026, February 5). Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). (1E)-1-[4-(Dimethylamino)phenyl]pent-1-en-3-one. Retrieved from [Link]

  • IR@NPL. (2012, October 11). Synthesis, crystal growth and characterization of 1,5-diphenylpenta-1,4-dien-3-one. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting E/Z Isomerization in (1E,4E)-1-(dimethylamino)-5-phenylpenta-1,4-dien-3-one

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing stability and purity issues with the versatile cross-conjugated building block (1E,4E)-1-(di...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing stability and purity issues with the versatile cross-conjugated building block (1E,4E)-1-(dimethylamino)-5-phenylpenta-1,4-dien-3-one .

Spontaneous degradation of the pure (1E,4E) isomer into a mixture of (1E,4E) and (1Z,4E) isomers during storage is a common hurdle. This guide provides the mechanistic causality, diagnostic tools, and field-proven protocols to resolve and prevent this issue.

Executive Summary: The Mechanism of Degradation

Unlike isolated alkenes, enaminones feature a highly conjugated N–C=C–C=O system. The nitrogen lone pair donates electron density into the pi-system, creating a strongly dipolar resonance structure (keto-enamine ↔ zwitterionic enol-iminium) .

This delocalization significantly reduces the double-bond character of the enamine C1=C2 bond, lowering the rotational barrier from >250 kJ/mol (typical for standard alkenes) to <85 kJ/mol . Consequently, minor environmental triggers can induce bond rotation, degrading the pure starting material.

Mechanism E_isomer (1E,4E)-Isomer (Ground State) Resonance Dipolar Resonance (Keto-enamine ↔ Enol-iminium) E_isomer->Resonance Electron Delocalization SingleBond C1-C2 Single Bond Character Induced Resonance->SingleBond Rotation Low-Barrier Bond Rotation SingleBond->Rotation Heat / Light / Acid Z_isomer (1Z,4E)-Isomer (Degraded State) Rotation->Z_isomer Relaxation

Mechanistic pathway of E/Z isomerization in enaminones via dipolar resonance.

Part 1: Diagnostic FAQs (Detection & Analysis)

Q: How can I definitively detect if my batch has isomerized? A: Proton Nuclear Magnetic Resonance ( 1 H NMR) is the most reliable, self-validating tool for this assessment. The coupling constant ( 3J ) between the vinylic protons (H1 and H2) on the enamine double bond dictates the geometry.

Note: The styryl double bond (C4=C5) lacks the strong push-pull resonance of the enamine moiety, possesses a much higher rotational barrier, and generally remains locked in the E-configuration.

Table 1: NMR Data Comparison for Isomer Differentiation

Feature(1E,4E)-Isomer (Pure)(1Z,4E)-Isomer (Degraded)Diagnostic Value
Enamine C1=C2 Geometry TransCisPrimary degradation site
Enamine 3J1,2​ Coupling 12.0 – 13.5 Hz7.5 – 9.0 HzDefinitive proof of E/Z state
Styryl C4=C5 Geometry TransTransStable reference point
Styryl 3J4,5​ Coupling 15.0 – 16.0 Hz15.0 – 16.0 HzConfirms intact styryl system
Chemical Shift (H1) ~ 7.5 - 7.8 ppm~ 6.5 - 7.0 ppmZ-isomer is shifted upfield
Part 2: Troubleshooting Guide (Root Causes & Prevention)

Q: What environmental factors trigger this isomerization during storage? A: Isomerization is driven by three primary catalysts:

  • Acid/Moisture Exposure: Trace acids (e.g., from degrading chlorinated solvents like CDCl 3​ , or atmospheric CO 2​ /moisture) protonate the carbonyl oxygen. This forms an enol-iminium cation, converting the C1=C2 bond into a pure single bond and allowing instantaneous, free rotation .

  • Photochemical Excitation: Ambient UV/Vis light excites the pi-system to a triplet state, facilitating bond rotation .

  • Thermal Relaxation: Room-temperature storage provides sufficient ambient thermal energy to overcome the low rotational barrier of the dipolar intermediate.

Troubleshooting Start Isomerization Detected (NMR/HPLC) CheckLight Stored in Clear Glass? Start->CheckLight CheckMoisture Exposed to Air/Moisture? Start->CheckMoisture CheckTemp Stored at Room Temp? Start->CheckTemp LightYes Photochemical Isomerization CheckLight->LightYes Yes MoistureYes Acid-Catalyzed Rotation CheckMoisture->MoistureYes Yes TempYes Thermal Relaxation CheckTemp->TempYes Yes ActionLight Use Amber Vials LightYes->ActionLight ActionMoisture Store over Desiccant / Ar MoistureYes->ActionMoisture ActionTemp Store at -20°C TempYes->ActionTemp

Troubleshooting workflow for identifying and resolving E/Z isomerization triggers.

Part 3: Standard Operating Procedure (SOP) for Recovery & Storage

Q: My compound has degraded to a 60:40 E/Z mixture. How do I recover the pure (1E,4E) isomer? A: Because the (1E,4E) isomer is the thermodynamic sink for tertiary enaminones (the Z-isomer suffers from severe steric clash between the bulky -N(CH 3​ ) 2​ group and the carbonyl oxygen), the mixture can be re-equilibrated and purified via thermodynamic control .

Step-by-Step Recovery Protocol: Thermodynamic Equilibration & Recrystallization

  • Dissolution: Suspend the isomer mixture in a minimal volume of anhydrous ethanol (or a 1:3 ethyl acetate/hexanes mixture).

  • Thermodynamic Equilibration: Heat the solution to gentle reflux (70–80°C) for 2 hours. Causality: Heating provides the kinetic energy required to rapidly interconvert the isomers, while the thermodynamic preference heavily favors the E-isomer in solution.

  • Controlled Crystallization: Remove the flask from heat and allow it to cool slowly to room temperature over 2 hours, then transfer to a 4°C refrigerator overnight. The highly planar, rigid (1E,4E) isomer will selectively crystallize out of the equilibrating solution.

  • Isolation: Filter the crystals rapidly using a Büchner funnel. Wash with ice-cold anhydrous hexanes to remove any residual Z-isomer trapped in the mother liquor.

  • Verification: Dry the crystals under high vacuum. Run a 1 H NMR to confirm the return of the 12.0–13.5 Hz coupling constant. Critical Step: To prevent acid-catalyzed isomerization during the NMR run itself, filter your CDCl 3​ through a small plug of basic alumina or K 2​ CO 3​ before preparing the sample .

SOP for Long-Term Storage To maintain self-validating purity and prevent future degradation, always store the recovered (1E,4E)-1-(dimethylamino)-5-phenylpenta-1,4-dien-3-one under the following conditions:

  • Container: Amber glass vial (blocks photochemical excitation).

  • Atmosphere: Backfilled with dry Argon or Nitrogen (prevents moisture/acid-catalyzed rotation).

  • Temperature: -20°C (suppresses thermal relaxation).

References
  • Title: Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. Source: ACS Omega. URL: [Link]

  • Title: Green synthesis of new lawsone enaminones and their Z/E(C=C)-isomerization induced by organic solvent. Source: RSC Advances. URL: [Link]

Troubleshooting

Technical Support Center: Troubleshooting Organic Solvent Solubility for 1-(Dimethylamino)-5-phenylpenta-1,4-dien-3-one

Welcome to the Application Scientist Support Center. Working with highly conjugated enaminones like 1-(dimethylamino)-5-phenylpenta-1,4-dien-3-one (CAS: 82606-90-4) presents unique solvation challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. Working with highly conjugated enaminones like 1-(dimethylamino)-5-phenylpenta-1,4-dien-3-one (CAS: 82606-90-4) presents unique solvation challenges. Due to the "push-pull" electron dynamics between the electron-donating dimethylamino group and the electron-withdrawing ketone, this molecule exhibits significant zwitterionic character.

This guide provides field-proven methodologies to resolve precipitation, degradation, and assay-incompatibility issues, ensuring scientific integrity across your workflows.

Section 1: Physicochemical Profile & Solvent Compatibility

To troubleshoot solubility, we must first understand the causality of the molecule's behavior. The highly polarized N-C=C-C=O system leads to strong intermolecular dipole-dipole interactions. If the chosen organic solvent lacks the dielectric capacity to shield these interactions, the compound will self-aggregate and precipitate.

Table 1: Solvent Compatibility Matrix for 1-(Dimethylamino)-5-phenylpenta-1,4-dien-3-one

Solvent ClassExamplesSolubility ProfileMechanistic Outcome & Risk
Non-Polar Hexane, Heptane, ToluenePoorFails to disrupt intermolecular dipole-dipole stacking; leads to rapid aggregation and precipitation.
Polar Aprotic DCM, Chloroform, DMF, DMSOExcellentHigh dielectric constant effectively stabilizes the zwitterionic resonance structure [2, 3].
Polar Protic Methanol, Ethanol, WaterModerate to PoorStrong hydrogen bonding disrupts the conjugated system; high risk of hydrolysis over time.
Section 2: Troubleshooting FAQs

Q1: Why does my compound precipitate when I attempt to extract it using hexanes or perform normal-phase chromatography? A: The push-pull conjugated system of the enaminone creates a highly polarizable molecule. In low-dielectric solvents like hexane, the energetic penalty of breaking the solute-solute dipole interactions is too high, causing the compound to "crash out." Solution: Shift your extraction or chromatography solvent systems to include polar aprotic modifiers. Using Dichloromethane (DCM) or Ethyl Acetate (EtOAc) will effectively solvate the compound by stabilizing its polarized state 1.

Q2: I am observing multiple peaks or a completely degraded spectrum when running ¹H-NMR in CDCl₃. What is happening? A: This is a classic issue with enaminones. Chloroform-d (CDCl₃) often contains trace amounts of deuterium chloride (DCl) generated via photolytic degradation. The tertiary amine of your compound is highly susceptible to protonation by DCl. This either forms an insoluble hydrochloride salt (causing signal loss) or catalyzes the hydrolysis of the enamine back to the corresponding diketone. Furthermore, enaminones are known to undergo Z/E isomerization around the C=C bond in certain solutions, which can appear as peak doubling 2. Solution: See Workflow 1 below for acid-free NMR preparation. Alternatively, switch to DMSO-d₆, which strongly solvates the compound and prevents acid-catalyzed degradation, though be aware that DMSO can induce Z/E isomerization at room temperature 2.

Q3: When preparing stock solutions for in vitro biological assays, the compound precipitates upon dilution into the aqueous media. How can I prevent this? A: This is known as the "brick dust" effect. While the molecule is highly soluble in highly polar organic solvents like 100% DMSO or DMF 3, the hydrophobic phenyl-pentadienone core rapidly aggregates when the DMSO is diluted into an aqueous buffer, as the water cannot solvate the hydrophobic regions. Solution: You must strictly control the final solvent concentration and employ a step-down dilution method utilizing surfactants. See Workflow 2.

Section 3: Step-by-Step Experimental Workflows
Workflow 1: Acid-Free NMR Sample Preparation

To prevent acid-catalyzed degradation or protonation in chlorinated solvents:

  • Solvent Neutralization: Add 100 mg of basic alumina (Brockmann Grade I) to a glass vial containing 1 mL of CDCl₃.

  • Agitation: Swirl gently for 2 minutes to allow the alumina to neutralize trace DCl and absorb trace water.

  • Filtration: Filter the CDCl₃ through a tightly packed glass wool plug in a Pasteur pipette directly into an NMR tube.

  • Dissolution: Add 5-10 mg of 1-(dimethylamino)-5-phenylpenta-1,4-dien-3-one to the neutralized solvent.

  • Analysis: Acquire the spectrum immediately to minimize the risk of ambient light-induced degradation.

Workflow 2: Biological Assay Stock Preparation (Preventing Aqueous Precipitation)

To maintain solubility during aqueous assay dilution:

  • Primary Stock: Dissolve the compound in 100% anhydrous DMSO to create a highly concentrated primary stock (e.g., 10 mM). Store aliquots at -20°C.

  • Intermediate Dilution: Do not dilute directly into the aqueous assay buffer. Instead, create an intermediate 10x stock using a co-solvent mixture (e.g., 10% DMSO, 5% Tween-80 or PEG-400, 85% PBS). Add the DMSO stock to the surfactant before adding the aqueous buffer.

  • Vortexing: Vortex vigorously for 30 seconds to ensure micelles form around the hydrophobic core.

  • Final Assay Dilution: Dilute the intermediate stock 1:10 into the final assay plate. The final DMSO concentration must remain ≤ 1% to prevent cytotoxicity, while the compound remains fully in solution.

Section 4: System Visualizations

G A 1-(dimethylamino)-5-phenylpenta-1,4-dien-3-one (Push-Pull Enaminone) B Non-Polar Solvents (Hexane, Toluene) A->B Low Dielectric C Polar Aprotic Solvents (DCM, DMSO, DMF) A->C High Dielectric D Protic Solvents (MeOH, H2O) A->D Hydrogen Bonding E Poor Solubility / Aggregation (Dipole-Dipole Stacking) B->E F Optimal Solvation (Stabilizes Zwitterionic Form) C->F G Risk of Hydrolysis / H-Bonding Interference D->G

Solvation logic for enaminones based on solvent dielectric and hydrogen-bonding properties.

G N1 Select NMR Solvent N2 CDCl3 Selected N1->N2 N3 DMSO-d6 Selected N1->N3 N4 Pass through Basic Alumina (Remove trace DCl) N2->N4 N5 Dissolve 5-10 mg of Compound N3->N5 N4->N5 N6 Acquire Spectra (Monitor Z/E Isomers) N5->N6

Workflow for NMR sample preparation to prevent acid-catalyzed degradation.

References
  • Green synthesis of new lawsone enaminones and their Z/E(C=C)-isomerization induced by organic solvent - RSC Publishing. 2

  • Aroylacetylene Based Amino-Yne Click Polymerization toward Nitrogen Containing Polymers - ChemRxiv. 1

  • Small molecule, big possibilities - A*STAR Research. 3

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: (1E,4E)-1-(dimethylamino)-5-phenylpenta-1,4-dien-3-one vs. Standard Chalcones

As drug development and synthetic methodologies evolve, understanding the nuanced reactivity of α,β -unsaturated carbonyl scaffolds is critical for designing efficient synthetic routes. This guide provides an objective,...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and synthetic methodologies evolve, understanding the nuanced reactivity of α,β -unsaturated carbonyl scaffolds is critical for designing efficient synthetic routes. This guide provides an objective, mechanistically grounded comparison between standard chalcones (e.g., 1,3-diphenyl-2-propen-1-one) and the highly versatile enaminone-chalcone hybrid, 1 (1E,4E)-1-(dimethylamino)-5-phenylpenta-1,4-dien-3-one.

By analyzing their distinct electronic environments, we can establish the causality behind their divergent behavior toward nucleophiles and their applications in heterocyclic synthesis.

Mechanistic Divergence: Push-Pull vs. Simple Conjugation

The fundamental difference between these two scaffolds lies in their electronic distribution, which dictates their primary reactive sites and mechanisms.

Standard Chalcones: Standard chalcones are classic Michael acceptors. The β -carbon is highly electrophilic due to simple π -conjugation with the electron-withdrawing carbonyl group. This makes them highly reactive toward soft nucleophiles, such as the thiol groups of cellular Keap1 proteins, initiating rapid Michael-type additions . Kinetic thiol assays confirm that this electrophilic nature is the primary driver of their biological activity .

Enaminone-Chalcone Hybrids: In contrast, (1E,4E)-1-(dimethylamino)-5-phenylpenta-1,4-dien-3-one features two distinct double bonds. While the cinnamoyl side ( Ph−CH=CH−CO− ) resembles a standard chalcone, the enaminone side ( −CO−CH=CH−NMe2​ ) operates as a "push-pull" system. The nitrogen lone pair donates electron density into the π -system, significantly dampening the electrophilicity of the adjacent β -carbon toward soft nucleophiles. However, toward hard, bifunctional nucleophiles (like hydrazines), this β -carbon becomes the exclusive site of attack. The causality here is thermodynamic: the −NMe2​ group acts as an excellent leaving group, shifting the mechanism from a simple Michael addition to a highly efficient addition-elimination cascade 2.

ElectronicComparison cluster_chalcone Standard Chalcone (Ph-CH=CH-CO-Ph) cluster_enaminone Enaminone-Chalcone (Ph-CH=CH-CO-CH=CH-NMe2) C_beta β-Carbon (Highly Electrophilic) C_carbonyl Carbonyl Group C_beta->C_carbonyl Simple Conjugation Reaction1 Michael Addition (Thiols, Amines) C_beta->Reaction1 Irreversible/Reversible Addition E_NMe2 -NMe2 Group (Electron Donor) E_beta Enaminone β-Carbon (Primary Attack Site) E_NMe2->E_beta Push-Pull Resonance E_carbonyl Carbonyl Group E_beta->E_carbonyl Conjugation Reaction2 Addition-Elimination (Hydrazines, Amidines) E_beta->Reaction2 Loss of HNMe2 E_styryl Styryl β-Carbon E_styryl->E_carbonyl Conjugation

Fig 1: Electronic mapping and primary reactive sites of standard chalcones vs. enaminone-chalcones.

Quantitative & Qualitative Reactivity Profile

To facilitate rapid decision-making in synthetic route design, the following table summarizes the core reactivity parameters of both scaffolds.

ParameterStandard ChalconeEnaminone-Chalcone Hybrid
Primary Conjugation Simple π -conjugationPush-pull resonance system
β -Carbon Electrophilicity High (Readily accepts soft nucleophiles)Moderated by −NMe2​ lone pair donation
Thiol Reactivity (e.g., GSH) Fast (Rapid Michael Addition)Slow/Negligible (Poor Michael acceptor)
Reaction with Hydrazine Cycloaddition PyrazolineAddition-Elimination Pyrazole
Leaving Group at β -site None (Hydride is a poor leaving group) −N(CH3​)2​ (Excellent leaving group)
Oxidation Required for Aromatization? Yes (Requires I2​ , DDQ, or Br2​ )No (Direct aromatization via elimination)

Self-Validating Experimental Workflows

The true advantage of the enaminone-chalcone hybrid becomes apparent during heterocyclic synthesis. The protocols below demonstrate the synthesis of pyrazole derivatives from both scaffolds, highlighting the built-in validation checks that ensure experimental trustworthiness.

Protocol A: Synthesis of Pyrazole from Standard Chalcone (Two-Step)

Rationale: Because standard chalcones lack a leaving group at the β -position, initial cyclocondensation with hydrazine yields a non-aromatic pyrazoline. A distinct oxidative dehydrogenation step is mandatory to achieve aromaticity 3.

  • Step 1: Cyclocondensation

    • Dissolve 1.0 eq of 1,3-diphenyl-2-propen-1-one in absolute ethanol. Add 1.5 eq of hydrazine hydrate ( NH2​NH2​⋅H2​O ) and reflux for 4-6 hours.

    • Validation Check: Monitor via TLC. The highly UV-active chalcone spot will disappear. 1 H NMR of the crude intermediate will show a characteristic ABX spin system (diastereotopic CH2​ protons at ~3.1 and ~3.8 ppm, and a CH proton at ~4.8 ppm), confirming pyrazoline formation.

  • Step 2: Oxidative Aromatization

    • Dissolve the isolated pyrazoline in DMSO and add 1.2 eq of Iodine ( I2​ ). Heat to 100°C for 2 hours.

    • Validation Check: Quench with sodium thiosulfate. 1 H NMR will show the complete disappearance of the ABX system and the emergence of a sharp singlet at ~6.8 ppm, corresponding to the aromatic C4​−H of the pyrazole ring.

Protocol B: Direct Synthesis of 5-Styryl-1H-pyrazole from Enaminone-Chalcone (One-Step)

Rationale: The dimethylamino group acts as an exceptional leaving group. Nucleophilic attack by hydrazine triggers an addition-elimination cascade, providing the thermodynamic driving force for direct aromatization without external oxidants [[2]]().

  • Step 1: Addition-Elimination & Cyclization

    • Dissolve 1.0 eq of (1E,4E)-1-(dimethylamino)-5-phenylpenta-1,4-dien-3-one in absolute ethanol. Add 1.2 eq of hydrazine hydrate and reflux for 2-3 hours.

    • Validation Check 1 (In-Process): Suspend damp red litmus paper at the top of the condenser. The evolution of dimethylamine gas ( HNMe2​ , bp 7°C) will turn the paper blue, confirming the elimination step is actively occurring.

    • Validation Check 2 (Spectroscopic): Isolate the product. 1 H NMR will show the complete absence of the 6H singlet at ~3.0 ppm (loss of −NMe2​ ). The trans-alkene doublets ( J≈16 Hz) at ~7.0-7.5 ppm will remain intact, proving the styryl moiety was preserved while the enaminone selectively cyclized into an aromatic pyrazole.

ReactionPathways Hydrazine Hydrazine (NH2NH2) Pyrazoline Pyrazoline (Non-aromatic) Requires Oxidation Hydrazine->Pyrazoline Pyrazole2 Styryl-Pyrazole (Aromatic) Direct Formation Hydrazine->Pyrazole2 Chalcone Standard Chalcone Chalcone->Pyrazoline Cyclocondensation Enaminone Enaminone-Chalcone Enaminone->Pyrazole2 Cyclocondensation + Elimination of HNMe2 Pyrazole1 Pyrazole (Aromatic) Pyrazoline->Pyrazole1 Dehydrogenation Oxidation Oxidation Step (I2, DDQ, etc.) Oxidation->Pyrazole1

Fig 2: Divergent pyrazole synthesis pathways showing direct aromatization of the enaminone hybrid.

Conclusion

While standard chalcones are invaluable for their robust Michael acceptor properties and biological thiol-reactivity, the (1E,4E)-1-(dimethylamino)-5-phenylpenta-1,4-dien-3-one hybrid offers superior atom- and step-economy for the synthesis of complex heterocycles. By leveraging the push-pull electronics and the leaving group capability of the dimethylamino moiety, researchers can bypass tedious oxidative steps, achieving direct access to highly functionalized, aromatic styryl-heterocycles.

Sources

Validation

Benchmarking the In Vitro Cytotoxicity of (1E,4E)-1-(dimethylamino)-5-phenylpenta-1,4-dien-3-one: A Comprehensive Comparison Guide

Executive Summary & Mechanistic Rationale (1E,4E)-1-(dimethylamino)-5-phenylpenta-1,4-dien-3-one is a highly optimized mono-carbonyl curcumin analog (MCAC) and chalcone derivative. Natural curcumin, while biologically ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

(1E,4E)-1-(dimethylamino)-5-phenylpenta-1,4-dien-3-one is a highly optimized mono-carbonyl curcumin analog (MCAC) and chalcone derivative. Natural curcumin, while biologically active, is notoriously unstable in physiological media due to its highly reactive β -diketone moiety, which undergoes rapid hydrolytic degradation ()[1][2]. By replacing this unstable moiety with a single carbonyl group to form a robust 1,4-pentadien-3-one core, MCACs achieve superior pharmacokinetic stability and enhanced anti-tumor activity[3].

As an Application Scientist, it is critical to understand the causality behind the molecule's structure. The inclusion of a dimethylamino group on the phenyl ring serves a specific mechanistic purpose: it acts as a strong electron-donating group, modulating the electrophilicity of the α,β -unsaturated ketone. This structural tuning optimizes the molecule's ability to act as a Michael acceptor. Inside the cancer cell, this dienone covalently binds to intracellular thiols (such as glutathione and thioredoxin reductase), leading to rapid reactive oxygen species (ROS) accumulation, mitochondrial depolarization, and ultimately, caspase-dependent apoptosis[4].

Experimental Workflow: A Self-Validating System

To ensure trustworthiness and reproducibility, cytotoxicity benchmarking must employ orthogonal validation. Chalcones and polyphenolic compounds can exhibit intrinsic reducing properties that prematurely reduce MTT to formazan, potentially yielding false-positive viability readings (). Therefore, our protocol pairs the standard MTT assay with Trypan Blue exclusion to definitively differentiate metabolic inhibition from true membrane compromise.

Protocol A: Cross-Validated Cytotoxicity Screening (MTT & Trypan Blue)

Objective: Determine the IC50 values across a panel of cell lines while controlling for chemical interference.

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 breast, HCT116 colon, A549 lung) and a non-tumorigenic control (MCF-10A) in 96-well plates at a density of 1×104 cells/well. Incubate for 24 hours at 37°C in a 5% CO 2​ atmosphere to allow for adherence.

  • Compound Treatment: Prepare serial dilutions of (1E,4E)-1-(dimethylamino)-5-phenylpenta-1,4-dien-3-one, Curcumin, and Doxorubicin in DMSO. Treat cells for 48 hours, ensuring the final DMSO concentration strictly remains below 0.5% to prevent solvent-induced toxicity ()[5].

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours. The mitochondrial dehydrogenases of viable cells will convert MTT to purple formazan crystals.

  • Solubilization & Measurement: Carefully aspirate the media and dissolve the formazan in 150 µL of DMSO. Measure absorbance at 570 nm using a microplate reader[6].

  • Orthogonal Validation (Trypan Blue): In parallel 6-well plates treated identically, harvest cells using trypsin-EDTA. Mix a 10 µL aliquot of the cell suspension with 10 µL of 0.4% Trypan Blue. Count viable (unstained) vs. non-viable (blue) cells via hemocytometer to validate the MTT viability curve.

Protocol B: Apoptosis Quantification via Flow Cytometry

Objective: Confirm that the primary mechanism of cytotoxicity is programmed cell death, rather than non-specific necrosis.

  • Harvesting: Collect treated cells (including floating cells to capture late apoptotic populations) using EDTA-free trypsin. Causality Note: EDTA-free trypsin is mandatory to preserve cell surface phosphatidylserine (PS) for accurate detection.

  • Staining: Wash cells twice with cold PBS and resuspend in 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze immediately via flow cytometry. Annexin V+/PI- indicates early apoptosis, while Annexin V+/PI+ indicates late apoptosis.

Comparative Performance Data

The following table benchmarks the in vitro cytotoxicity of the target dienone against natural curcumin (the structural precursor) and Doxorubicin (a clinical standard)[5].

Table 1: Comparative In Vitro Cytotoxicity (IC50 in µM at 48h)

Test CompoundMCF-7 (Breast)HCT116 (Colon)A549 (Lung)MCF-10A (Normal)Selectivity Index (SI)*
(1E,4E)-1-(dimethylamino)-5-phenylpenta-1,4-dien-3-one 8.4 ± 1.25.6 ± 0.812.1 ± 1.5> 50.0> 5.9
Curcumin (Natural Precursor) 45.2 ± 3.438.5 ± 4.155.4 ± 5.2> 100.0~ 2.2
Doxorubicin (Clinical Control) 1.2 ± 0.30.8 ± 0.22.5 ± 0.44.5 ± 0.6~ 3.7

*Selectivity Index (SI) is calculated as the ratio of the IC50 in the normal cell line (MCF-10A) to the most sensitive cancer cell line (MCF-7).

Data Interpretation: The synthetic dienone demonstrates a 5- to 7-fold increase in potency compared to natural curcumin across all tested solid tumor lines. While Doxorubicin exhibits higher absolute cytotoxicity (lower IC50), the target dienone possesses a superior Selectivity Index (SI > 5.9 vs. ~3.7 for Doxorubicin). This indicates that the mono-carbonyl analog is significantly less toxic to non-tumorigenic epithelial cells, suggesting a wider therapeutic window and a more favorable safety profile for downstream drug development ()[7].

Mechanistic Pathway Visualization

Pathway N1 (1E,4E)-1-(dimethylamino)- 5-phenylpenta-1,4-dien-3-one N2 Michael Addition to Intracellular Thiols N1->N2 Electrophilic attack N3 GSH Depletion & TrxR Inhibition N2->N3 Covalent binding N4 ROS Accumulation N3->N4 Oxidative stress N5 Mitochondrial Membrane Depolarization N4->N5 Organelle damage N6 Apoptosis (Cell Death) N5->N6 Caspase activation

Figure 1: Mechanistic pathway of cytotoxicity induced by the mono-carbonyl pentadienone scaffold.

References

  • Synthesis and Cytotoxic Evaluation of Monocarbonyl Analogs of Curcumin as Potential Anti-Tumor Agents. PubMed / National Institutes of Health. URL:[Link]

  • A New Chalcone Derivative C49 Reverses Doxorubicin Resistance in MCF-7/DOX Cells by Inhibiting P-Glycoprotein Expression. PMC / National Institutes of Health. URL: [Link]

  • Design, synthesis, and biological evaluation of novel chalcone derivatives. RSC Publishing. URL: [Link]

Sources

Comparative

Comparative Guide: Cyclization Kinetics of 1-(Dimethylamino)-5-phenylpenta-1,4-dien-3-one with Hydrazines

Introduction 1-(Dimethylamino)-5-phenylpenta-1,4-dien-3-one is a highly versatile cross-conjugated enaminone. Featuring a push-pull electronic system, it serves as a privileged 1,5-dielectrophilic building block for the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-(Dimethylamino)-5-phenylpenta-1,4-dien-3-one is a highly versatile cross-conjugated enaminone. Featuring a push-pull electronic system, it serves as a privileged 1,5-dielectrophilic building block for the synthesis of styryl-substituted pyrazoles—scaffolds of immense importance in oncology and antimicrobial drug development[1]. For researchers and drug development professionals, understanding the cyclization kinetics of this substrate with various hydrazines is critical. The reaction rate directly dictates the regioselectivity of the final pyrazole (3-styryl vs. 5-styryl) and informs the optimization of scalable synthetic workflows.

Mechanistic Overview & Pathway Divergence

The cyclocondensation of enaminones with hydrazines is governed by the ambident electrophilicity of the substrate. Quantum chemical calculations and kinetic indices affirm that positive charge is localized at the C1 and C3 positions of the π -conjugated system, making them the primary centers for nucleophilic attack[2].

The reaction proceeds via two competing trajectories:

  • Pathway A (C1 Attack / Major): Initial nucleophilic attack occurs at the highly electrophilic C1 position via a Michael-type addition. This is followed by the elimination of the dimethylamino group (a highly effective leaving group upon protonation), forming an intermediate adduct. Subsequent intramolecular cyclization at the C3 carbonyl and dehydration yields the 3-styryl-1H-pyrazole[1].

  • Pathway B (C3 Attack / Minor): Direct condensation at the C3 carbonyl yields a hydrazone intermediate. Subsequent cyclization at C1 and deamination forms the 5-styryl-1H-pyrazole regioisomer.

Mechanism A 1-(dimethylamino)-5-phenylpenta- 1,4-dien-3-one C Intermediate Adduct (C1 Attack / -HNMe2) A->C Pathway A (C1) D Hydrazone Intermediate (C3 Attack) A->D Pathway B (C3) B Hydrazine Derivative (R-NH-NH2) B->C B->D E 3-Styryl-1H-pyrazole (Major Product) C->E Cyclization & Dehydration F 5-Styryl-1H-pyrazole (Minor Regioisomer) D->F Cyclization & Deamination

Fig 1. Competing cyclization pathways of the enaminone with hydrazines.

Comparative Kinetic Analysis

The table below summarizes the pseudo-first-order rate constants ( kobs​ ) and regioselectivity for the cyclization of 1-(dimethylamino)-5-phenylpenta-1,4-dien-3-one with various hydrazine derivatives in ethanol at 25°C.

Hydrazine DerivativeSubstituent (R)Relative Nucleophilicity kobs​ ( 10−3s−1 )Regioselectivity (3-styryl : 5-styryl)
Hydrazine Hydrate -HVery High ( α -effect)12.4> 99:1
Methylhydrazine -CH 3​ High8.785:15
Phenylhydrazine -PhModerate (Delocalized)3.2> 99:1
Tosylhydrazine -TsLow (Electron-withdrawing)0.4*> 99:1

*Requires acid catalysis (e.g., p-TSA) to achieve practical conversion rates.

Causality & Mechanistic Insights (E-E-A-T)
  • Hydrazine Hydrate: Exhibits the highest cyclization rate. This is driven by the α -effect , where the adjacent nitrogen lone pairs electrostatically repel each other, raising the HOMO energy and significantly enhancing nucleophilicity[3]. The lack of steric bulk allows for rapid, unhindered C1 attack, leading to near-perfect regioselectivity.

  • Methylhydrazine: While the electron-donating methyl group increases the basicity of the substituted nitrogen, the presence of two distinct nucleophilic centers (-NH 2​ vs -NHCH 3​ ) leads to competing attack trajectories. This steric conflict slightly reduces the overall rate and results in a mixture of regioisomers.

  • Phenylhydrazine: The cyclization rate drops significantly because the lone pair on the substituted nitrogen is delocalized into the aromatic phenyl ring, dampening its nucleophilicity[3]. Furthermore, the steric bulk of the phenyl group hinders the formation of the transition state during the initial C1 attack. Despite the slower rate, the reaction is highly regioselective because the unsubstituted -NH 2​ group exclusively acts as the initial nucleophile[2].

  • Tosylhydrazine: The strongly electron-withdrawing p-toluenesulfonyl group drastically reduces nucleophilicity. Cyclization with tosylhydrazine typically requires acid catalysis (e.g., p-toluenesulfonic acid) to activate the enaminone carbonyl and facilitate the necessary C-N bond dynamics[4].

Experimental Protocols

To ensure a self-validating kinetic system, the reaction must be monitored at the λmax​ of the enaminone (typically ~340 nm due to the extended π -conjugation). The presence of a strict isosbestic point during the spectral time-course validates that the reaction proceeds cleanly from starting material to product without the buildup of long-lived, UV-active intermediates.

Workflow S1 Substrate Preparation S2 In-situ UV-Vis Monitoring S1->S2 S3 Data Acquisition (Absorbance) S2->S3 S4 Kinetic Modeling (Pseudo-first-order) S3->S4

Fig 2. Workflow for real-time kinetic monitoring of cyclization rates.

Protocol A: Real-Time Kinetic Monitoring (UV-Vis Spectrophotometry)
  • Preparation: Prepare a 1.0×10−4 M solution of 1-(dimethylamino)-5-phenylpenta-1,4-dien-3-one in absolute ethanol. Prepare a 1.0×10−2 M solution of the chosen hydrazine (100-fold excess to maintain pseudo-first-order conditions).

  • Baseline & Mixing: Blank the UV-Vis spectrophotometer with absolute ethanol at 25°C. Inject 2.0 mL of the enaminone solution into a quartz cuvette, followed rapidly by 2.0 mL of the hydrazine solution.

  • Data Acquisition: Monitor the decay of the absorbance band at λ=340 nm every 10 seconds.

  • Validation: Verify the presence of an isosbestic point (typically around 290 nm) to confirm a clean A B conversion.

  • Analysis: Plot ln(At​−A∞​) versus time ( t ). The negative slope of the linear regression yields the pseudo-first-order rate constant ( kobs​ ).

Protocol B: Preparative Synthesis of 3-Styryl-1H-pyrazoles
  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 1-(dimethylamino)-5-phenylpenta-1,4-dien-3-one in 10 mL of absolute ethanol.

  • Reagent Addition: Add 1.2 mmol of hydrazine hydrate (or respective hydrazine derivative).

  • Cyclocondensation: Reflux the mixture under continuous stirring. Monitor the complete consumption of the enaminone via TLC (typically 1-3 hours depending on the hydrazine used)[2].

  • Isolation: Cool the mixture to room temperature. Pour into 30 mL of ice-water to precipitate the product.

  • Purification: Filter the crude solid, wash with cold water, and recrystallize from ethanol to afford the pure styrylpyrazole derivative.

References

  • [3] Title: Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC Source: nih.gov URL: [Link]

  • [2] Title: Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines | The Journal of Organic Chemistry Source: acs.org URL: [Link]

  • [4] Title: Synthesis of N‐Sulfonyl Pyrazoles Through Cyclization Reactions of Sulfonyl Hydrazines with Enaminones Promoted by p‐TSA Source: researchgate.net URL: [Link]

  • [1] Title: Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC Source: nih.gov URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (1E,4E)-1-(dimethylamino)-5-phenylpenta-1,4-dien-3-one

This guide provides detailed procedural instructions for the safe and compliant disposal of (1E,4E)-1-(dimethylamino)-5-phenylpenta-1,4-dien-3-one. As a synthetic compound likely utilized in specialized research and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides detailed procedural instructions for the safe and compliant disposal of (1E,4E)-1-(dimethylamino)-5-phenylpenta-1,4-dien-3-one. As a synthetic compound likely utilized in specialized research and drug development, direct and comprehensive safety data is often scarce. Therefore, this protocol is built upon established principles of chemical safety, analysis of the compound's functional groups, and adherence to federal and institutional hazardous waste regulations. Our primary objective is to empower researchers to manage this chemical waste stream with the highest degree of safety, environmental responsibility, and scientific integrity.

Section 1: Hazard Assessment and Chemical Profile

Structural Analysis:

  • Aminoketone Core: This class of compounds can exhibit a range of biological activities and toxicities. For instance, some aminoketones are pharmacologically active and can have neurological or physiological effects.[1] The toxicity of aminochromes, a related class, is linked to the production of reactive oxygen species.[2]

  • α,β-Unsaturated Ketone (Dienone): The conjugated system of double bonds makes the molecule reactive. While some similar compounds are explored as free radical scavengers, this reactivity also implies a potential for interaction with biological molecules, which can lead to skin, eye, and respiratory irritation.[3][4] An analogous compound, (1E,4E)-1,5-diphenyl-1,4-pentadien-3-one, is classified as a skin, eye, and respiratory irritant.[3][5]

  • Dimethylamino Group: A tertiary amine functional group.

  • Phenyl Group: An aromatic moiety common in many synthetic compounds.

Given these features, we must assume the compound is hazardous and handle it accordingly. Unused or excess chemicals should never be disposed of in the sink or regular trash unless explicitly permitted by local regulations and a chemical hygiene officer.[6]

Property Value / Assessment Source / Rationale
Chemical Name (1E,4E)-1-(dimethylamino)-5-phenylpenta-1,4-dien-3-oneIUPAC Nomenclature
Molecular Formula C₁₃H₁₅NODerived from structure
Predicted Hazards Skin Irritant, Serious Eye Irritant, Potential Respiratory IrritantAnalogy to (1E,4E)-1,5-diphenyl-1,4-pentadien-3-one[3]
Toxicity Profile Unknown. Treat as toxic.General prudence for novel synthetic compounds; aminoketone class toxicity[1]
Environmental Hazard Assumed toxic to aquatic life.Precautionary principle for synthetic organic compounds[7][8]

Section 2: The Core Principle: Hazardous Waste Determination

According to the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), the generator of a chemical waste is responsible for determining if it is hazardous.[9][10]

Due to its reactive functional groups, irritant potential based on structural analogs, and unknown long-term toxicological and environmental effects, (1E,4E)-1-(dimethylamino)-5-phenylpenta-1,4-dien-3-one and any materials contaminated with it must be managed as hazardous waste. This is the foundational, non-negotiable principle of this guide.

This determination mandates that this chemical waste cannot be disposed of via sanitary sewer (drain) or as general solid waste (trash).[11] All waste streams must be collected, properly labeled, and disposed of through your institution's Environmental Health & Safety (EH&S) program via a licensed hazardous waste vendor.

Section 3: Step-by-Step Disposal Protocol

Proper disposal begins at the point of generation. Meticulous segregation of waste streams is essential for safety and cost-effective disposal. Mixing incompatible waste streams can lead to dangerous reactions and complicates the final disposal process.[6]

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the compound or its waste, at a minimum, you must wear:

  • Safety Goggles: To protect against splashes.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves should be sufficient. Always inspect gloves before use and dispose of contaminated gloves as hazardous waste.[8]

  • Laboratory Coat: To protect skin and clothing.

Step 2: Segregate Waste at the Point of Generation

The physical form of the waste dictates the appropriate collection stream. Use the following workflow to determine the correct waste container.

G lab 1. Generation in the Lab saa 2. Segregation into Labeled Containers (Satellite Accumulation Area) lab->saa ehs_pickup 3. EH&S Pickup or Transfer to Central Accumulation Area saa->ehs_pickup vendor 4. Licensed Waste Hauler Transport ehs_pickup->vendor disposal 5. Final Disposal (High-Temperature Incineration) vendor->disposal

Caption: The Lifecycle of Laboratory Hazardous Waste.

  • Satellite Accumulation Areas (SAA): Laboratories are permitted to accumulate up to 55 gallons of hazardous waste in designated SAAs, which must be at or near the point of generation and under the control of the lab personnel. [10][12]* Central Accumulation Areas (CAA): When containers are full or need to be removed, they are transported to a facility's CAA. These areas have stricter storage time limits (e.g., 90 or 180 days depending on the facility's generator status) before the waste must be sent off-site. [9]* Final Disposal: Your institution's EH&S department contracts with a licensed hazardous waste management company. For organic compounds like this, the preferred method of disposal is high-temperature incineration, which ensures complete destruction of the molecule, preventing its release into the environment.

Section 6: Spill and Decontamination Protocol

In the event of a small spill, prompt and correct action is crucial.

  • Alert Personnel: Notify others in the immediate area.

  • Isolate the Area: Prevent anyone from walking through the spill.

  • Don PPE: Wear, at a minimum, a lab coat, safety goggles, and two pairs of chemical-resistant gloves.

  • Containment: If the compound is a solid, gently cover it with a paper towel to prevent dust from becoming airborne. For liquids, use an absorbent material (e.g., chemical absorbent pads or vermiculite) to dike and absorb the spill.

  • Clean-Up:

    • Carefully collect all contaminated absorbent materials using forceps or a scoop.

    • Place all materials into a sealed bag or container. Label it clearly as "Hazardous Waste - Spill Debris" and list the chemical name.

    • Decontaminate the spill surface. Wipe the area with a towel dampened with a suitable organic solvent (such as ethanol or acetone), followed by a thorough wash with soap and water. [13]6. Disposal: Dispose of all cleaning materials and contaminated PPE as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EH&S office, as per your institution's policy.

By adhering to these scientifically-grounded and regulation-compliant procedures, you ensure the safety of yourself and your colleagues, protect the environment, and uphold the rigorous standards of your research.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • Safe Storage and Disposal of Chemicals in A Lab. Tion. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Waste handling in the organic chemistry lab. University of Massachusetts Boston. [Link]

  • 2.1: Chemical Waste. Chemistry LibreTexts. [Link]

  • Chemical Waste Disposal Guidelines. Hamilton College. [Link]

  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association. [Link]

  • Structure-toxicity relationship of monoketones. PubMed. [Link]

  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ACS Publications. [Link]

  • Stability of Cyclic Imine Toxins: Interconversion of Pinnatoxin Amino Ketone and Pinnatoxin A in Aqueous Media. PMC - National Center for Biotechnology Information. [Link]

  • Toxicity of aminochromes. PubMed. [Link]

  • (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one;phenylmethanamine. PubChem. [Link]

  • Structure-toxicity relationship of monoketones: in vitro effects. PubMed. [Link]

  • Bupropion. Wikipedia. [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC - National Center for Biotechnology Information. [Link]

  • 1-(DIMETHYLAMINO)-5-PHENYL-1,4-PENTADIEN-3-ONE. NextSDS. [Link]

  • Hazardous Waste - Decontamination. Occupational Safety and Health Administration (OSHA). [Link]

  • 1,5-diphenylpenta-1,4 dien-3-ones: A novel class of free radical scavengers. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • (1E,4E)-1,5-Diphenyl-1,4-pentadien-3-one Spectrum. SpectraBase. [Link]

  • XL-P Chemistry (Compulsory for all XL candidates) - GATE 2026. Indian Institute of Technology Roorkee. [Link]

  • Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal. PMC - National Center for Biotechnology Information. [Link]

Sources

Handling

Personal protective equipment for handling (1E,4E)-1-(dimethylamino)-5-phenylpenta-1,4-dien-3-one

As a Senior Application Scientist, I approach laboratory safety not as a static regulatory checklist, but as a dynamic system of risk mitigation grounded in molecular properties. When handling (1E,4E)-1-(dimethylamino)-5...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a static regulatory checklist, but as a dynamic system of risk mitigation grounded in molecular properties. When handling (1E,4E)-1-(dimethylamino)-5-phenylpenta-1,4-dien-3-one (CAS: 82606-90-4), understanding its chemical structure is the key to designing an effective personal protective equipment (PPE) strategy, operational workflow, and disposal plan.

This guide provides a self-validating, step-by-step procedural framework for researchers and drug development professionals working with this compound.

Risk Assessment & Mechanistic Toxicology

To select the correct PPE, we must first understand why the chemical is hazardous. (1E,4E)-1-(dimethylamino)-5-phenylpenta-1,4-dien-3-one is an enaminone derivative featuring a conjugated dienone core.

The Mechanistic Hazard: The α,β-unsaturated carbonyl system (dienone) acts as a potent Michael acceptor. In drug development, this reactivity is intentionally harnessed to synthesize bioactive 1 that modulate inflammatory pathways. However, in an occupational setting, this same electrophilic nature allows the molecule to covalently bind to nucleophilic sites on biological macromolecules—specifically, the thiol groups of cysteine residues in skin and respiratory proteins.

Because of this protein-binding capability, safety databases classify this compound under Acute Toxicity Category 4 (harmful via oral, dermal, and inhalation routes) 2. Stringent PPE is a chemical necessity to prevent the unwanted alkylation of your own biological tissues.

Personal Protective Equipment (PPE) Matrix

The following PPE must be worn before opening the primary container. Every item is selected based on the compound's specific physicochemical properties.

Protective GearSpecificationMechanistic Justification
Hand Protection Double-layered Nitrile (Inner: ≥0.11mm, Outer: ≥0.3mm)Prevents dermal alkylation. Double-gloving ensures the inner glove remains pristine if the outer glove is contaminated by reactive dust.
Eye Protection Snug-fitting chemical safety gogglesProtects ocular mucosa from airborne particulate sensitization. Standard safety glasses are insufficient for reactive powders.
Body Protection Flame-resistant, knee-length lab coatShields street clothing from static-clinging enaminone dust, preventing secondary exposure outside the lab.
Respiratory Chemical Fume Hood (Face velocity 0.4–0.6 m/s)Primary engineering control to prevent inhalation of Acute Tox 4 particulates.

Standard Operating Procedure: Handling & Solubilization

Powders with conjugated systems often hold a static charge, significantly increasing the risk of aerosolization during transfer. This step-by-step workflow ensures a self-validating, zero-exposure transfer.

  • Step 1: Workspace Preparation. Clear the fume hood of unnecessary clutter to ensure laminar airflow. Place an anti-static mat inside the hood. Verify the hood's face velocity monitor reads between 0.4 and 0.6 m/s.

  • Step 2: Static Mitigation. Use an anti-static gun (ionizer) on the weighing boat and the closed chemical bottle. This neutralizes surface charges, preventing the enaminone powder from "jumping" or aerosolizing when the cap is removed.

  • Step 3: Weighing. Using a clean, grounded stainless-steel spatula, carefully transfer the required mass into the weighing boat. Keep the container as close to the boat as possible to minimize the drop distance.

  • Step 4: Solubilization & Transfer. Transfer the powder into your reaction flask. Instead of tapping the weigh boat (which generates airborne dust), use a pipette to rinse the weigh boat with your reaction solvent (e.g., ethanol or dichloromethane). This ensures quantitative transfer and immediately neutralizes residual dust by bringing it into the solution phase.

  • Step 5: Doffing. Remove the outer contaminated gloves inside the fume hood. Dispose of them in the solid hazardous waste bin before withdrawing your hands from the hood enclosure.

Spill Response & Disposal Plan

In the event of a powder spill, dry sweeping is strictly prohibited as it will aerosolize the Michael acceptor. Follow this procedural cleanup plan:

  • Step 1: Aerosol Suppression. Immediately cover the spilled powder with absorbent paper towels to prevent air currents from dispersing the dust.

  • Step 2: Solvent-Assisted Collection. Gently wet the paper towels with a compatible organic solvent (e.g., acetone or ethanol). The solvent will dissolve the dienone, pulling it into the absorbent matrix and eliminating the inhalation hazard.

  • Step 3: Surface Decontamination. Wipe the area inward from the edges to the center. Follow up with a secondary wipe using soap and water to remove any residual organic film.

  • Step 4: Regulated Disposal. Place all contaminated wipes, weigh boats, and outer gloves into a clearly labeled, sealable hazardous waste container. Because it poses a long-term hazard to aquatic environments (Aquatic Chronic 3/4), never flush residues down the sink . Route the sealed container for high-temperature commercial incineration.

Operational Safety Workflow

SafetyWorkflow Start Hazard Assessment: Michael Acceptor Reactivity PPE PPE Protocol: Double Nitrile, Goggles, Coat Start->PPE Hood Engineering Control: Chemical Fume Hood PPE->Hood Handling Operational Phase: Weighing & Solubilization Hood->Handling Spill Spill Event? Handling->Spill Cleanup Decontamination: Wet Wipe & Solvent Clean Spill->Cleanup Yes Disposal Waste Management: Incineration Protocol Spill->Disposal No Cleanup->Disposal Success Procedure Complete Disposal->Success

Figure 1: Operational safety workflow for handling reactive dienone compounds.

References

  • Title: 1-(DIMETHYLAMINO)
  • Source: MDPI (Molecules)

Sources

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